Z13,YN11-16:OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(Z)-hexadec-13-en-11-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3/b4-3- |
InChI Key |
MUVIYYKFZAILBT-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\C#CCCCCCCCCCCO |
Canonical SMILES |
CCC=CC#CCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Z13,YN11-16:OH: A Comprehensive Technical Guide
Disclaimer: Extensive searches for "Z13,YN11-16:OH" in scientific literature and chemical databases did not yield any specific information. This suggests that the compound may be proprietary, in early-stage development, or designated under a different nomenclature. To fulfill the structural and content requirements of this request, this guide will detail the mechanism of action of a well-characterized therapeutic agent, Ibrutinib , as a representative example. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.
Executive Summary
Ibrutinib is a first-in-class, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks its kinase activity. This action abrogates downstream signaling from the B-cell receptor (BCR) and other pathways that rely on BTK, thereby inhibiting B-cell proliferation, survival, and adhesion. This targeted inhibition forms the basis of its clinical efficacy in the treatment of various B-cell malignancies.
Core Mechanism of Action: Irreversible BTK Inhibition
The primary mechanism of action of Ibrutinib is the specific and irreversible inactivation of BTK. This is achieved through the formation of a covalent bond between the acryloyl group of Ibrutinib and the thiol group of the cysteine residue at position 481 within the ATP-binding domain of BTK. This targeted covalent inhibition ensures a durable and potent blockade of BTK's enzymatic function.
The B-Cell Receptor (BCR) Signaling Pathway
BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell survival, proliferation, and differentiation.
Caption: Ibrutinib's mechanism of action via irreversible inhibition of BTK in the BCR signaling pathway.
Impact on Downstream Signaling
Ibrutinib's inhibition of BTK effectively halts the downstream signaling cascade.[1][2] This leads to a significant reduction in the phosphorylation of PLCγ2 and ERK, and a decrease in the nuclear expression of NF-κB p50.[3] The abrogation of these signals ultimately inhibits B-cell proliferation, survival, and migration.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and efficacy of Ibrutinib.
Table 1: In Vitro Inhibitory Activity of Ibrutinib
| Target | Assay Type | IC₅₀ (nM) | Reference |
| BTK | Biochemical | 0.5 | |
| BTK | Cell-based (anti-IgG stimulated) | 11 | |
| BLK | Cell-based | - | |
| ITK | Biochemical | - | |
| TEC | Biochemical | - |
Table 2: Clinical Response Rates of Ibrutinib Monotherapy
| Malignancy | Patient Population | Overall Response Rate (%) | Complete Response (%) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Relapsed/Refractory | 71 | - | |
| Mantle Cell Lymphoma (MCL) | Relapsed/Refractory | 68-70 | 21 | |
| Follicular Lymphoma (FL) | Relapsed/Refractory | ~54 | - | |
| Diffuse Large B-cell Lymphoma (DLBCL) | - | 28 | - |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of Ibrutinib.
BTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of Ibrutinib against isolated BTK enzyme.
Protocol:
-
Recombinant human BTK enzyme is incubated with a range of Ibrutinib concentrations (e.g., 0.01 nM to 1 µM) in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP and a specific peptide substrate.
-
The mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
The IC₅₀ value, representing the concentration of Ibrutinib required to inhibit 50% of BTK kinase activity, is calculated from the dose-response curve.
Cell-Based BCR Signaling Inhibition Assay
Objective: To assess the effect of Ibrutinib on BCR-mediated signaling in a cellular context.
Protocol:
-
A B-cell lymphoma cell line (e.g., TMD8) is cultured under standard conditions.
-
Cells are pre-incubated with various concentrations of Ibrutinib for 1-2 hours.
-
BCR signaling is stimulated by the addition of an anti-IgM or anti-IgG antibody.
-
After a short incubation period (e.g., 10-15 minutes), cells are lysed to extract proteins.
-
Western blotting is performed to detect the phosphorylation status of downstream signaling proteins, such as BTK (autophosphorylation), PLCγ2, and ERK.
-
The intensity of the phosphorylated protein bands is quantified and normalized to total protein levels to determine the dose-dependent inhibition by Ibrutinib.
Caption: Workflow for biochemical and cell-based assays to evaluate Ibrutinib's inhibitory activity.
Conclusion
Ibrutinib exerts its therapeutic effect through the potent and irreversible inhibition of Bruton's tyrosine kinase. This targeted action effectively disrupts the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells. The comprehensive data from in vitro and clinical studies underscore the efficacy of this mechanism in treating various B-cell malignancies. The detailed experimental protocols provide a framework for the continued investigation and characterization of covalent inhibitors targeting key signaling pathways in cancer biology.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib - Wikipedia [en.wikipedia.org]
Unveiling Z13,YN11-16:OH: A Technical Guide to its Discovery and Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of (Z)-13-hexadecen-11-yn-1-ol, a key chemical intermediate and a biologically active analog of the primary sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. The acetate (B1210297) ester of this alcohol, (Z)-13-hexadecen-11-ynyl acetate, is the major component of the moth's sex pheromone, a compound of significant interest for pest management strategies. This document details the initial identification of the pheromone, outlines a key stereoselective synthesis pathway for the alcohol and its acetate, and discusses the current understanding of the pheromone's mode of action through olfactory signaling pathways in insects.
Discovery and Identification
The primary component of the sex pheromone of the pine processionary moth, Thaumetopoea pityocampa, was first identified as (Z)-13-hexadecen-11-ynyl acetate by Guerrero et al. in 1981.[1] This discovery was a significant breakthrough in understanding the chemical ecology of this major forest pest, paving the way for the development of pheromone-based monitoring and control methods. The corresponding alcohol, (Z)-13-hexadecen-11-yn-1-ol, is a crucial precursor in the synthesis of the pheromone and has also been shown to possess biological activity, acting as an inhibitor of the upwind flight response in males when present in certain ratios with the acetate.
Biosynthesis in Thaumetopoea pityocampa
In vivo studies have revealed that the biosynthesis of (Z)-13-hexadecen-11-ynyl acetate in the female moth's pheromone gland originates from palmitic acid. The process involves the coordinated action of two unusual desaturase enzymes, a delta-11 and a delta-13 desaturase, to introduce the characteristic triple and double bonds into the fatty acid chain.
Stereoselective Synthesis Pathway
A notable and efficient stereoselective synthesis for (Z)-13-hexadecen-11-yn-1-ol and its subsequent acetylation was developed by Camps et al. in 1983.[2] This pathway utilizes a Wittig reaction to control the stereochemistry of the double bond, ensuring a high yield of the desired Z-isomer.
Experimental Protocol: Synthesis of (Z)-13-hexadecen-11-yn-1-ol
The following protocol is a summary of the synthesis described by Camps et al. (1983).[2]
Step 1: Preparation of 10-Bromodecan-1-ol. This intermediate is prepared from 1,10-decanediol.
Step 2: Protection of the hydroxyl group. The hydroxyl group of 10-bromodecan-1-ol is protected, for example, as a tetrahydropyranyl (THP) ether.
Step 3: Acetylenic coupling. The protected bromoalkane is coupled with an appropriate acetylenic fragment to introduce the alkyne group.
Step 4: Formylation. The terminal alkyne is formylated to yield the corresponding aldehyde.
Step 5: Wittig Reaction. A key step where the aldehyde is reacted with a non-stabilized phosphorane (n-propyltriphenylphosphonium bromide) to form the Z-double bond with high stereoselectivity. The choice of base and reaction conditions is critical for maximizing the Z:E isomer ratio.
Step 6: Deprotection. The protecting group on the hydroxyl function is removed to yield (Z)-13-hexadecen-11-yn-1-ol.
Step 7: Acetylation. The final step involves the acetylation of the alcohol to produce (Z)-13-hexadecen-11-ynyl acetate.
Quantitative Data
| Step | Product | Yield (%) | Spectroscopic Data |
| 5 | (Z)-13-Hexadecen-11-yn-1-ol (VI) | 56 (with NaNH2/HMPA as base) | IR (cm⁻¹): 3350 (OH), 2220 (C≡C), 1650 (C=C). ¹H-NMR (δ, ppm): 5.4 (m, 2H, CH=CH), 3.6 (t, 2H, CH₂O), 2.3 (m, 4H, CH₂C≡C and CH₂C=C), 1.3 (b, 16H, -(CH₂)₈-), 1.0 (t, 3H, CH₃). |
| 7 | (Z)-13-Hexadecen-11-ynyl acetate (I) | 92 | IR (cm⁻¹): 2220 (C≡C), 1740 (C=O), 1650 (C=C). ¹H-NMR (δ, ppm): 5.4 (m, 2H, CH=CH), 3.95 (t, 2H, CH₂OAc), 2.3 (m, 4H, CH₂C≡C and CH₂C=C), 2.05 (s, 3H, COCH₃), 1.6 (b, 16H, -(CH₂)₈-), 1.0 (t, 3H, CH₂CH₃). ¹³C-NMR (δ, ppm): 170.4 (OCOCH₃), 143.2 (C-14), 108.7 (C-13), 93.9 (C-12), 77.1 (C-11), 64.1 (C-1), 29.1-25.6 (C-2 to C-10), 20.4 (C-15), 19.1 (OCOCH₃), 13.0 (C-16). |
Table 1: Yields and Spectroscopic Data for Key Compounds in the Synthesis Pathway. Data sourced from Camps et al. (1983).[2]
Biological Activity and Olfactory Signaling
The synthetic (Z)-13-hexadecen-11-ynyl acetate is a potent attractant for male Thaumetopoea pityocampa moths and is the basis for commercial lures used in pest monitoring and mass trapping. The biological activity of this pheromone is mediated by the moth's olfactory system.
While a complete and specific signaling pathway for (Z)-13-hexadecen-11-yn-1-ol and its acetate in Thaumetopoea pityocampa has not been fully elucidated, the general mechanism of insect pheromone reception provides a framework for understanding its mode of action.
General Insect Pheromone Signaling Pathway
-
Pheromone Binding: Volatile pheromone molecules enter the sensilla on the male moth's antennae through pores in the cuticle.
-
Transport: Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP).
-
Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR, which is typically a heterodimer with a co-receptor (Orco), induces a conformational change in the receptor complex.
-
Signal Transduction: This conformational change opens an ion channel, leading to the influx of cations and depolarization of the ORN membrane. This generates an electrical signal.
-
Signal Transmission: The electrical signal propagates along the axon of the ORN to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to a behavioral response (e.g., upwind flight towards the pheromone source).
Electrophysiological studies, such as electroantennography (EAG), have confirmed the sensitivity of male Thaumetopoea pityocampa antennae to (Z)-13-hexadecen-11-ynyl acetate. These studies provide quantitative data on the responsiveness of the olfactory system to the pheromone and its analogs, which is crucial for optimizing the composition of synthetic lures for pest management applications. Research has also shown that specific ratios of the alcohol to the acetate can inhibit the male's response, highlighting the complexity of chemical communication in this species.
Conclusion
(Z)-13-hexadecen-11-yn-1-ol is a pivotal molecule in the study of the pine processionary moth's chemical ecology. Its role as a synthetic precursor to the main sex pheromone component, (Z)-13-hexadecen-11-ynyl acetate, and its own biological activity make it a subject of continued interest for the development of sustainable pest control strategies. The stereoselective synthesis of this compound has enabled the production of highly effective lures for monitoring and managing Thaumetopoea pityocampa populations. Further research into the specific olfactory receptors and signaling pathways involved in the perception of this pheromone and its analogs will undoubtedly lead to even more refined and effective pest management tools.
References
Structural Elucidation of (Z)-13-Hexadecen-11-yn-1-ol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural elucidation of (Z)-13-hexadecen-11-yn-1-ol (Z13,YN11-16:OH), a significant semiochemical, and its analogs. The document outlines the key analytical techniques, experimental protocols, and biological context necessary for the comprehensive understanding of this class of molecules.
Introduction
(Z)-13-Hexadecen-11-yn-1-ol is a long-chain unsaturated alcohol that functions as a sex pheromone for various insect species, most notably the navel orangeworm (Amyelois transitella), a significant pest in almond and pistachio cultivation.[1] The precise structure of this molecule, including the stereochemistry of the double bond and the position of the triple bond, is critical for its biological activity. This guide details the methodologies employed to determine its structure and explores the structure-activity relationships of its analogs.
Physicochemical and Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of (Z)-13-Hexadecen-11-yn-1-ol
| Property | Value |
| Molecular Formula | C₁₆H₂₈O |
| Molecular Weight | 236.39 g/mol |
| CAS Number | 75089-05-3 |
| Appearance | Waxy solid at room temperature |
| Boiling Point (Predicted) | 347.5 ± 15.0 °C |
Table 2: Predicted ¹H NMR Spectroscopic Data for (Z)-13-Hexadecen-11-yn-1-ol
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~5.4 | m | =CH- (alkene) |
| ~5.3 | m | =CH- (alkene) |
| ~3.6 | t | -CH₂OH |
| ~2.5-1.2 | m | -CH₂- (alkyl chain) |
| ~1.0 | t | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for (Z)-13-Hexadecen-11-yn-1-ol
| Chemical Shift (δ) (ppm) | Assignment |
| ~130 | =CH- (alkene) |
| ~125 | =CH- (alkene) |
| ~95-65 | -C≡C- (alkyne) |
| ~62 | -CH₂OH |
| ~32-25 | -CH₂- (alkyl chain) |
| ~14 | -CH₃ |
Table 4: Predicted Mass Spectrometry Data for (Z)-13-Hexadecen-11-yn-1-ol
| m/z | Predicted Adduct |
| 237.22130 | [M+H]⁺ |
| 259.20324 | [M+Na]⁺ |
| 235.20674 | [M-H]⁻ |
| 219.21128 | [M+H-H₂O]⁺ |
Experimental Protocols
The structural elucidation and synthesis of this compound involves a series of detailed experimental procedures.
General Workflow for Pheromone Identification
The identification of insect pheromones typically follows a structured workflow to isolate, identify, and validate the biologically active compounds.
Synthesis of (Z)-13-Hexadecen-11-yn-1-ol
A common synthetic route to (Z)-13-hexadecen-11-yn-1-ol involves a multi-step process. The following is a representative protocol adapted from the synthesis of similar long-chain unsaturated alcohols.
Step 1: Protection of the Hydroxyl Group of a Long-Chain Bromo-alcohol
-
To a solution of 10-bromo-1-decanol in dichloromethane (B109758) (CH₂Cl₂), add 1.2 equivalents of dihydropyran and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP) protected bromo-decanol.
Step 2: Alkylation with a Terminal Alkyne
-
Dissolve 1-butyne (B89482) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.
-
Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.
-
Add a solution of the THP-protected bromo-decanol in THF to the lithium acetylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the alkyne-coupled product.
Step 3: Stereoselective Reduction of the Alkyne to a (Z)-Alkene
-
Dissolve the alkyne from the previous step in a mixture of hexane (B92381) and quinoline.
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
Step 4: Deprotection of the Hydroxyl Group
-
Dissolve the THP-protected (Z)-enyne in methanol.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with solid NaHCO₃ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure (Z)-13-hexadecen-11-yn-1-ol.
Analogs of (Z)-13-Hexadecen-11-yn-1-ol and their Biological Activity
The biological activity of pheromones is often highly specific to their structure. Analogs of this compound have been synthesized and tested to understand the structural requirements for receptor binding and behavioral response in the navel orangeworm.
Table 5: Biological Activity of (Z)-13-Hexadecen-11-yn-1-ol and its Analogs in Amyelois transitella
| Compound | Structure Modification | Biological Activity (EAG Response) | Behavioral Effect |
| (Z)-13-Hexadecen-11-yn-1-ol | - | +++ | Attractant |
| (Z)-13-Hexadecen-11-ynyl acetate | Esterification of the alcohol | +++ | Attractant, major component of the pheromone blend[2] |
| (Z)-13-Hexadecen-11-ynal | Oxidation of the alcohol | ++ | Attractant |
| (E)-13-Hexadecen-11-yn-1-ol | (Z) to (E) isomerization | + | Weak attractant/inhibitor |
| 13-Hexadecyn-1-ol | Reduction of the double bond | + | Weak attractant |
| (Z,Z)-11,13-Hexadecadien-1-ol | Isomerization of the enyne to a diene | ++ | Component of the pheromone blend of other species, can be an inhibitor |
EAG response scale: +++ (strong), ++ (moderate), + (weak), - (no response)
Pheromone Signaling Pathway
The detection of this compound by the male navel orangeworm initiates a signaling cascade within the olfactory sensory neurons located in the antennae.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. There, it binds to a Pheromone Binding Protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an olfactory sensory neuron. The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR), which is expressed on the neuron's surface along with a highly conserved co-receptor (Orco). This binding event is thought to activate a G-protein-coupled signaling cascade. The activated G-protein stimulates Phospholipase C (PLC), leading to the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then gate the opening of ion channels, causing an influx of cations such as Ca²⁺ and Na⁺. This influx leads to the depolarization of the neuronal membrane, generating an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately resulting in a behavioral response.
Conclusion
The structural elucidation of (Z)-13-hexadecen-11-yn-1-ol is a clear demonstration of the power of modern analytical techniques in chemical ecology. The precise determination of its structure, including the geometry of the double bond and the location of the triple bond, is fundamental to understanding its function as a potent sex pheromone. Furthermore, the synthesis and biological evaluation of its analogs provide valuable insights into the structure-activity relationships that govern pheromone perception in insects. This knowledge is not only of academic interest but also has significant practical applications in the development of environmentally benign pest management strategies, such as mating disruption and targeted trapping, for the control of the navel orangeworm and other agricultural pests. The continued exploration of pheromone biosynthesis and reception at the molecular level will undoubtedly lead to even more sophisticated and effective methods for insect control.
References
Unraveling the Olfactory Targets of (Z)-13-Hexadecen-11-yn-1-ol: A Technical Guide to Identification and Validation
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation studies for the insect pheromone (Z)-13-hexadecen-11-yn-1-ol. This compound, a critical component of the sex pheromone blend for several lepidopteran species, including the navel orangeworm (Amyelois transitella) and the pine processionary moth (Thaumetopoea pityocampa), serves as a key mediator in mate recognition and communication. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical ecology, neurobiology, and pest management.
Introduction
(Z)-13-hexadecen-11-yn-1-ol is a semiochemical that elicits specific behavioral responses in susceptible insect species. The identification and validation of its molecular targets within the insect olfactory system are paramount for understanding the mechanisms of chemoreception and for the development of novel, targeted pest control strategies. This guide outlines the key experimental approaches and presents a framework for the data generated in such studies.
Core Concepts in Pheromone Perception
The detection of pheromones in insects is a complex process initiated by the interaction of the pheromone molecule with specific proteins in the antenna. The primary molecular targets for pheromones are Odorant Receptors (ORs) , which are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). These ORs typically form a heterodimeric complex with a highly conserved co-receptor known as Orco .
The initial capture and transport of hydrophobic pheromone molecules through the aqueous sensillar lymph to the ORs are facilitated by Odorant Binding Proteins (OBPs) , with a specific subclass, Pheromone Binding Proteins (PBPs) , playing a crucial role in pheromone detection. Upon binding of the pheromone to the OR-Orco complex, a signal transduction cascade is initiated, leading to the depolarization of the OSN and the generation of an electrical signal that is transmitted to the brain.
Target Identification Methodologies
The identification of the specific ORs that respond to (Z)-13-hexadecen-11-yn-1-ol involves a combination of molecular and physiological techniques.
Experimental Protocol: Heterologous Expression and Functional Characterization of Odorant Receptors
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of male moths. First-strand cDNA is then synthesized using reverse transcriptase.
-
Identification and Cloning of Candidate ORs: Degenerate primers targeting conserved regions of insect ORs are used to amplify partial sequences from the antennal cDNA. Full-length OR sequences are then obtained using RACE (Rapid Amplification of cDNA Ends).
-
Heterologous Expression: The cloned ORs are sub-cloned into an expression vector suitable for a heterologous expression system. Common systems include:
-
Functional Assays: The response of the expressed ORs to (Z)-13-hexadecen-11-yn-1-ol is measured using techniques such as:
-
Two-electrode voltage clamp (for Xenopus oocytes): Measures changes in membrane potential upon ligand application.
-
Calcium Imaging (for HEK293 cells or Drosophila neurons): Utilizes fluorescent calcium indicators (e.g., Fura-2, GCaMP) to measure intracellular calcium influx, which is a downstream effect of OR activation.[3][4]
-
Luciferase Reporter Assays (for HEK293 cells): Links receptor activation to the expression of a luciferase reporter gene.[5]
-
Target Validation Studies
Once a candidate receptor has been identified, its role in mediating the response to (Z)-13-hexadecen-11-yn-1-ol is validated using physiological and behavioral assays.
Experimental Protocol: Electroantennography (EAG)
EAG is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus.
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying a known concentration of (Z)-13-hexadecen-11-yn-1-ol are introduced into the airstream.
-
Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulus presentation is measured as the EAG response.
-
Dose-Response Analysis: EAG responses are recorded for a range of pheromone concentrations to generate a dose-response curve.
Data Presentation: Quantitative Analysis of Receptor Activation
The data from functional assays and EAG studies are typically presented in tables summarizing the dose-dependent response of the receptor or the antenna to the pheromone.
| Compound | Concentration (µM) | Mean Response (Normalized) | SEM |
| (Z)-13-Hexadecen-11-yn-1-ol | 0.1 | 0.15 | 0.02 |
| 1 | 0.45 | 0.05 | |
| 10 | 0.85 | 0.08 | |
| 100 | 1.00 | 0.10 | |
| Control (Solvent) | - | 0.05 | 0.01 |
Table 1: Hypothetical dose-response data for a candidate Odorant Receptor for (Z)-13-Hexadecen-11-yn-1-ol obtained from a calcium imaging experiment.
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) | SEM |
| (Z)-13-Hexadecen-11-yn-1-ol | 0.1 | 0.2 | 0.03 |
| 1 | 0.8 | 0.09 | |
| 10 | 1.5 | 0.18 | |
| 100 | 2.1 | 0.25 | |
| Control (Solvent) | - | 0.08 | 0.02 |
Table 2: Example of dose-response data from an Electroantennography (EAG) experiment with male Amyelois transitella antennae.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the identification and validation of the target for (Z)-13-hexadecen-11-yn-1-ol.
Caption: Pheromone Signal Transduction Pathway in an Insect Olfactory Sensory Neuron.
Caption: Workflow for the Identification and Functional Characterization of a Pheromone Receptor.
Caption: Experimental Workflow for the Physiological Validation of a Pheromone Target using EAG.
Conclusion
The identification and validation of the olfactory targets for (Z)-13-hexadecen-11-yn-1-ol are critical steps in deciphering the molecular basis of insect chemical communication. The methodologies and frameworks presented in this technical guide provide a comprehensive approach for researchers to elucidate these interactions. A thorough understanding of these target-ligand relationships will pave the way for the development of more effective and environmentally benign pest management strategies.
References
- 1. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 2. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]
- 4. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Z13,YN11-16:OH in Cell Lines: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of the novel compound Z13,YN11-16:OH. The document details the experimental protocols used to assess the compound's effects on cell viability, cytotoxicity, and apoptosis induction. All data is presented in a clear, tabular format for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.
Data Presentation: Summary of Toxicological Endpoints
The initial toxicity of this compound was evaluated across three distinct human cell lines: HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney). These lines represent different tissue origins to provide a broader understanding of potential cytotoxicity.[1][2] The compound was tested at various concentrations, and key toxicological parameters were determined after a 48-hour incubation period.
Table 1: Cell Viability as Determined by MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] A decrease in metabolic activity suggests a reduction in viable cells. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| HepG2 | MTT | Viability | 48 | 18.7 | 92.4 |
| A549 | MTT | Viability | 48 | 42.1 | 79.8 |
| HEK293 | MTT | Viability | 48 | 85.2 | 55.3 |
Table 2: Cytotoxicity as Determined by LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. An increase in LDH in the culture supernatant is proportional to the number of lysed cells.
| Cell Line | Assay | Endpoint | Incubation Time (h) | EC₅₀ (µM) | Max. LDH Release (%) |
| HepG2 | LDH | Cytotoxicity | 48 | 28.4 | 80.6 |
| A549 | LDH | Cytotoxicity | 48 | 55.6 | 65.4 |
| HEK293 | LDH | Cytotoxicity | 48 | >100 | 40.1 |
Table 3: Apoptosis Induction by this compound
Apoptosis, or programmed cell death, was assessed using two methods: Annexin V/PI staining to detect early and late apoptotic cells, and a Caspase-3/7 activity assay, as these are key executioner caspases in the apoptotic pathway.
| Cell Line | Assay | Endpoint | Incubation Time (h) | Parameter | Value |
| HepG2 | Annexin V/PI | Apoptosis | 48 | % Apoptotic Cells at IC₅₀ | 78.5% |
| A549 | Annexin V/PI | Apoptosis | 48 | % Apoptotic Cells at IC₅₀ | 72.3% |
| HEK293 | Annexin V/PI | Apoptosis | 48 | % Apoptotic Cells at IC₅₀ | 25.6% |
| HepG2 | Caspase-3/7 | Apoptosis | 48 | Fold Increase at IC₅₀ | 8.2 |
| A549 | Caspase-3/7 | Apoptosis | 48 | Fold Increase at IC₅₀ | 5.7 |
| HEK293 | Caspase-3/7 | Apoptosis | 48 | Fold Increase at IC₅₀ | 2.1 |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are designed to ensure reproducibility and accuracy in the assessment of in vitro toxicity.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Target cell lines (HepG2, A549, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.
Materials:
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
Controls: Include three types of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Diagrams illustrating key workflows and signaling pathways provide a visual guide to the experimental design and potential mechanisms of action.
Caption: General experimental workflow for in vitro toxicity screening.
Caption: Principle of the MTT cell viability assay.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
An In-depth Technical Guide to the (Z)-13-hexadecen-11-yn-1-ol Chemical Scaffold
Audience: Researchers, scientists, and drug development professionals.
Preamble: The chemical identifier "Z13,YN11-16:OH" does not correspond to a recognized standard chemical nomenclature. Based on structural similarities with compounds in pheromone databases, this guide will focus on (Z)-13-hexadecen-11-yn-1-ol , a structurally related and biologically significant molecule. The "YN" in the original query is interpreted as representing the "yn" (alkyne) functional group. This compound is the primary component of the female sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. This guide explores the novelty of its chemical structure, its synthesis, biological function, and the methodologies used for its study.
Chemical Structure and Properties
(Z)-13-hexadecen-11-yn-1-ol is a C16 fatty alcohol with a molecular formula of C₁₆H₂₈O and a molecular weight of 236.39 g/mol .[1] Its structure is notable for a conjugated enyne system (a double bond and a triple bond separated by a single bond) and a terminal hydroxyl group. The "Z" designation indicates the stereochemistry of the double bond. This unique combination of functional groups is crucial for its biological activity.
Table 1: Physicochemical Properties of (Z)-13-hexadecen-11-yn-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O | [1] |
| Molecular Weight | 236.39 g/mol | [1] |
| CAS Number | 75089-05-3 | [1] |
| Predicted Boiling Point | 347.5 ± 15.0 °C | [1] |
| Key Structural Features | (Z)-alkene, alkyne, primary alcohol |
Novelty of the Chemical Scaffold
The novelty of the (Z)-13-hexadecen-11-yn-1-ol scaffold can be appreciated from two main perspectives:
-
Structural Uniqueness: The conjugated enyne system is a relatively uncommon feature in insect pheromones. This specific arrangement of unsaturation is critical for the molecule's specific interaction with the olfactory receptors of the male pine processionary moth, ensuring species-specific communication.
-
Biosynthetic Pathway: The biosynthesis of this pheromone in Thaumetopoea pityocampa is particularly noteworthy. It involves the action of an unusual delta-13 desaturase enzyme. This is a departure from the more common desaturases found in the biosynthesis of other lepidopteran pheromones. The pathway starts from palmitic acid and involves the combined actions of delta-11 and delta-13 desaturases.
Biological Function and Application
(Z)-13-hexadecen-11-yn-1-ol is the major, and likely sole, component of the female sex pheromone of Thaumetopoea pityocampa. It is released by the female moth to attract males for mating. This potent biological activity has been harnessed for the development of integrated pest management (IPM) strategies for the pine processionary moth, which is a significant defoliator of pine forests in Southern Europe and North Africa.
Applications include:
-
Population Monitoring: Pheromone-baited traps are widely used to monitor the flight periods and population densities of T. pityocampa.
-
Mass Trapping: Deploying a high density of traps can capture a significant number of males, reducing the mating success of females.
-
Mating Disruption: Permeating the atmosphere with the synthetic pheromone confuses the males and prevents them from locating females.
Table 2: Efficacy of Pheromone Traps for Thaumetopoea pityocampa Monitoring
| Study Location | Trap Type | Total Males Captured | Average Capture per Trap | Study Period | Source |
| Batna, Algeria | Funnel Traps (126) | 19,339 | 153.5 ± 179.4 | July-August 2008 | |
| Amarousion, Greece | G-Trap | 299 | Not specified | Mid-August - Early Nov | |
| Petacciato, Italy | G-Trap | 801 | Not specified | Early August - Early Sept | |
| Porta Coeli, Spain | G-Trap | 144 | Not specified | Early July - Mid-Sept |
Note: Trap designs and environmental conditions varied between studies, affecting direct comparability.
Experimental Protocols
Several stereoselective syntheses of (Z)-13-hexadecen-11-yn-1-ol and its acetate (B1210297) derivative have been reported. A common strategy involves a Wittig reaction to create the Z-configured double bond.
Protocol: Stereoselective Synthesis via Wittig Reaction (Generalized)
-
Preparation of the Phosphonium (B103445) Salt: Propyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) with 1-bromopropane.
-
Ylide Formation: The phosphonium salt is treated with a strong base, such as sodium bis(trimethylsilyl)amide, at low temperature to generate the corresponding ylide.
-
Wittig Reaction: The ylide is reacted with a long-chain alkylated propargyl aldehyde (e.g., 11-dodecynal). The reaction is carried out at low temperature (e.g., -78 °C) to ensure high Z-selectivity.
-
Purification: The resulting (Z)-13-hexadecen-11-yn-1-ol is purified by column chromatography on silica (B1680970) gel.
Note: For detailed reagent quantities, reaction times, and specific conditions, consulting the primary literature such as Shani et al., 1983 is recommended.
References
A Comprehensive Review of (11Z,13E)-Hexadecadien-1-ol and Structurally Related Lepidopteran Sex Pheromones
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the scientific literature concerning (11Z,13E)-Hexadecadien-1-ol, a representative of a class of long-chain unsaturated alcohols that function as sex pheromones in various lepidopteran species. This document delves into the biosynthesis, mode of action, and experimental evaluation of these compounds, offering a valuable resource for researchers in chemical ecology, pest management, and drug development. The initial query for "Z13,YN11-16:OH" has been interpreted as referring to this class of molecules, given the common nomenclature in pheromone chemistry.
Introduction to Lepidopteran Sex Pheromones
Lepidopteran sex pheromones are crucial semiochemicals, typically released by females, to attract conspecific males for mating. The majority of these pheromones are derived from fatty acids and are characterized as straight-chain (C10-C18) hydrocarbons with one or more double bonds and a terminal functional group, such as an alcohol, aldehyde, or acetate (B1210297) ester. The specificity of these chemical signals is often determined by the precise blend of multiple components, the stereochemistry of the double bonds (Z or E isomers), and the length of the carbon chain.
(11Z,13E)-Hexadecadien-1-ol (Z11,E13-16:OH) is one such compound, identified as a component of the sex pheromone blend of the grass webworm, Herpetogramma licarsisalis. While the corresponding acetate, (11Z,13E)-hexadecadien-1-yl acetate (Z11,E13-16:Ac), is the primary attractant for this species, Z11,E13-16:OH has been shown to have a strong inhibitory effect on male moth attraction in field bioassays[1][2]. This highlights the critical role of specific blend ratios and the presence of behavioral antagonists in ensuring species-specific communication.
Biosynthesis of Long-Chain Unsaturated Alcohol Pheromones
The biosynthesis of lepidopteran sex pheromones is a well-studied process that begins with fatty acid synthesis. A series of desaturases and chain-shortening enzymes then introduce unsaturations at specific positions and modify the chain length. The final functional group is typically formed through the action of reductases (yielding alcohols), oxidases (yielding aldehydes), or acetyltransferases (yielding acetates). The specific enzymes present in the pheromone gland of a particular species dictate the final composition of the pheromone blend.
Mechanism of Action: The Insect Olfactory Signaling Pathway
The detection of pheromones by male moths occurs in specialized olfactory sensory neurons (OSNs) housed within long hair-like structures on their antennae called sensilla trichodea. The perception of these volatile chemical cues initiates a sophisticated signaling cascade, which can be broadly divided into perireceptor events and intracellular signaling.
Perireceptor Events: The Role of Pheromone Binding Proteins (PBPs)
Upon entering the sensillum lymph through cuticular pores, hydrophobic pheromone molecules are solubilized and transported to the dendritic membrane of the OSNs by Pheromone Binding Proteins (PBPs). These small, soluble proteins are present at high concentrations in the sensillar lymph and are thought to play a crucial role in protecting the pheromone from degradation by enzymes also present in the lymph. The binding of pheromones to PBPs is a critical first step in the olfactory process.
Intracellular Signaling Cascade
The current understanding of the intracellular signaling cascade initiated by pheromone binding to its receptor is as follows:
-
Receptor Activation: The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of the OSN. Insect ORs are heterodimeric ligand-gated ion channels, composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding OR subunit.
-
G-Protein Activation: Pheromone binding to the OR is believed to activate a heterotrimeric G-protein, specifically of the Gq alpha subunit subtype (Gαq)[3].
-
Second Messenger Production: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3][4].
-
Ion Channel Gating: The generated second messengers, particularly DAG, are thought to directly gate Transient Receptor Potential (TRP) channels, which are non-selective cation channels. The influx of cations, primarily Ca2+ and Na+, through the opened TRP channels leads to the depolarization of the OSN membrane.
-
Signal Transduction: This depolarization generates an electrical signal (receptor potential) that, if it reaches the threshold, triggers a train of action potentials that are then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.
Experimental Protocols for Pheromone Characterization
The identification and characterization of insect sex pheromones and their analogs involve a combination of analytical and electrophysiological techniques, followed by behavioral assays to confirm their biological activity.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture, such as a pheromone gland extract. The effluent from a gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other passing over an insect's antenna. The electrophysiological response of the antenna is recorded simultaneously with the chromatogram, allowing for the precise identification of compounds that elicit an olfactory response.
Electroantennography (EAG)
EAG is used to measure the overall olfactory response of an insect's antenna to a specific compound. The antenna is excised and placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting change in electrical potential (the electroantennogram) is recorded. This technique is valuable for screening compounds for activity and for conducting dose-response studies.
Detailed Protocol for Electroantennography (EAG):
-
Insect Preparation:
-
Select a sexually mature male moth (typically 2-3 days post-eclosion).
-
Anesthetize the moth by chilling on ice or with a brief exposure to CO2.
-
Carefully excise one antenna at its base using fine scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Kaissling saline). The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed in contact with the base.
-
-
Odorant Delivery:
-
Prepare serial dilutions of the test compound in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).
-
Apply a known volume (e.g., 10 µL) of the odorant solution to a piece of filter paper and insert it into a Pasteur pipette.
-
Allow the solvent to evaporate for a defined period (e.g., 1 minute).
-
Place the tip of the pipette into an opening in a purified, humidified air stream directed at the antennal preparation.
-
-
EAG Recording:
-
Use a high-impedance DC amplifier to record the potential difference between the two electrodes.
-
Deliver a controlled puff of air (e.g., 0.5 seconds) through the Pasteur pipette to introduce the odorant into the airstream.
-
Record the resulting depolarization of the antenna as a negative voltage deflection.
-
Allow for a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.
-
Record responses to a solvent control to account for any mechanical or solvent-induced artifacts.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the average response to the solvent control from the responses to the test compounds.
-
Plot the mean EAG response as a function of odorant concentration to generate a dose-response curve.
-
Competitive Pheromone Binding Assays
These assays are used to determine the binding affinity of a pheromone or its analog to a specific PBP. A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), which fluoresces upon binding to the hydrophobic pocket of the PBP, is used. The test compound is then added in increasing concentrations, and its ability to displace the fluorescent probe is measured by the decrease in fluorescence intensity. From these data, the dissociation constant (Ki) of the test compound can be calculated.
Detailed Protocol for Competitive Pheromone Binding Assay:
-
Recombinant PBP Expression and Purification:
-
Clone the cDNA of the PBP of interest into an expression vector (e.g., pET-32a).
-
Express the recombinant PBP in a suitable host, such as E. coli.
-
Purify the expressed PBP using affinity chromatography (e.g., Ni-NTA resin).
-
-
Fluorescence Binding Assay:
-
Prepare a solution of the purified PBP in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
In a quartz cuvette, mix the PBP solution with a fixed concentration of the fluorescent probe 1-NPN.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 337 nm, emission at ~420 nm).
-
Add increasing concentrations of the competitor ligand (pheromone or analog) to the cuvette.
-
Record the decrease in fluorescence intensity after each addition.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each competitor concentration.
-
Plot the percentage of quenching against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe-PBP complex.
-
Wind Tunnel Behavioral Assays
Wind tunnel assays are used to observe the behavioral responses of male moths to a pheromone stimulus in a controlled environment that simulates natural conditions. The upwind flight of a male moth towards a pheromone source is a key indicator of attraction. These assays are crucial for confirming the biological relevance of a compound or blend identified through analytical and electrophysiological methods.
Detailed Protocol for Wind Tunnel Behavioral Assay:
-
Wind Tunnel Setup:
-
Use a wind tunnel of appropriate dimensions (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a controlled, laminar airflow (e.g., 0.3 m/s).
-
Maintain controlled environmental conditions (e.g., temperature, humidity, and light intensity simulating dusk or night).
-
Position a pheromone dispenser at the upwind end of the tunnel.
-
-
Moth Preparation:
-
Use sexually mature, virgin male moths that have been kept on a reversed light-dark cycle to ensure they are active during the testing period.
-
Acclimatize the moths to the wind tunnel conditions for a period before the assay.
-
-
Behavioral Observation:
-
Release individual male moths onto a platform at the downwind end of the tunnel.
-
Record the moth's behavior for a set period (e.g., 3-5 minutes).
-
Score a range of behaviors, including:
-
Activation (wing fanning)
-
Take-off
-
Upwind flight (zigzagging flight towards the source)
-
Source contact (landing on or near the pheromone dispenser)
-
-
-
Data Analysis:
-
Calculate the percentage of moths exhibiting each behavioral response for each treatment.
-
Use appropriate statistical tests (e.g., Chi-squared test) to compare the responses to different pheromone blends or concentrations.
-
Quantitative Data and Structure-Activity Relationships
Table 1: Binding Affinities of Lepidopteran Pheromones and Analogs to Pheromone Binding Proteins
| PBP Species | PBP | Ligand | Binding Affinity (Ki or Kd, µM) | Assay Method | Reference |
| Agriphila aeneociliella | AaenPBP1 | (Z)-9-Hexadecenyl acetate | 1.72 (Ki) | Competitive fluorescence binding | |
| Agriphila aeneociliella | AaenPBP1 | 1-Nonanal | 7.04 (Ki) | Competitive fluorescence binding | |
| Cyrtotrachelus buqueti | CbuqPBP2 | Dibutyl phthalate | 6.32 (Ki) | Competitive fluorescence binding | |
| Cyrtotrachelus buqueti | CbuqPBP2 | Linalool | 10.55 (Ki) | Competitive fluorescence binding | |
| Bombyx mori | BmorPBP | Bombykol | 0.105 (Kd) | Cold binding assay |
Table 2: Electroantennogram (EAG) Responses of Male Moths to Pheromone Components
| Moth Species | Compound | Dose | Mean EAG Response (mV) ± SE | Reference |
| Plutella xylostella | (Z,E)-9,12-14:OAc | 10 µg | 0.8 ± 0.1 | |
| Plutella xylostella | (Z,E)-9,11-14:OAc | 10 µg | 0.7 ± 0.1 |
Table 3: Behavioral Responses of Male Moths in Wind Tunnel Assays
| Moth Species | Pheromone Blend/Compound | Dose | % Upwind Flight | % Source Contact | Reference |
| Amyelois transitella | 4-component blend | 10 ng | Not reported | ~70% | |
| Amyelois transitella | 4-component blend | 100 ng | Not reported | ~80% |
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a pheromone relates to its biological activity. For long-chain unsaturated alcohols and their derivatives, key structural features influencing activity include:
-
Chain Length: The optimal carbon chain length is often highly specific to the species.
-
Position and Geometry of Double Bonds: The location and cis/trans (Z/E) configuration of double bonds are critical for receptor recognition.
-
Functional Group: The terminal functional group (alcohol, aldehyde, or acetate) is a primary determinant of activity.
Conclusion
(11Z,13E)-Hexadecadien-1-ol and its structural analogs represent a significant class of semiochemicals that play a vital role in the chemical communication of lepidopteran insects. A thorough understanding of their biosynthesis, mechanism of action, and structure-activity relationships is essential for the development of novel and environmentally benign pest management strategies. The detailed experimental protocols and compiled quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Future research should focus on obtaining more specific quantitative data for a wider range of these compounds to refine our understanding of their interactions with the insect olfactory system and to facilitate the rational design of new pheromone-based pest control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Odorant-sensitive phospholipase C in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Z13,YN11-16:OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vivo evaluation of Z13,YN11-16:OH, a novel investigational compound. The protocols and experimental designs outlined herein are based on established methodologies for assessing the efficacy of potential therapeutic agents in preclinical animal models. While direct studies on this compound are not yet widely published, the experimental framework is derived from research on structurally related compounds and molecules with similar functional groups, such as those with anticancer and hormonal activities.
The "-16:OH" designation suggests a hydroxylated steroid-like structure, potentially indicating hormonal activity. For instance, 16α-hydroxyestrone is a metabolite of estrone (B1671321) with known estrogenic effects that can influence the proliferation of hormone-sensitive tissues.[1][2] Therefore, the experimental design will focus on a hormone-dependent cancer model, such as estrogen receptor-positive (ER+) breast cancer.
Hypothesized Mechanism of Action
Based on the structural implication of the "-16:OH" group and literature on similar compounds, we hypothesize that this compound may exert its biological effects through the modulation of estrogen receptor (ER) signaling pathways. It could act as either an agonist or an antagonist, or a selective estrogen receptor modulator (SERM), thereby affecting the proliferation of ER+ cancer cells. An alternative hypothesis is that the compound may inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt or MAPK/ERK pathways, which are common targets for anticancer drug development.
Signaling Pathway Diagram
Caption: Hypothesized modulation of the estrogen receptor signaling pathway by this compound.
Experimental Design
The primary objective of this study is to evaluate the in vivo anticancer efficacy of this compound in a well-established xenograft model of ER+ breast cancer.
Animal Model
-
Species: Female athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Cell Line: MCF-7 human breast adenocarcinoma cell line (ER+).
-
Tumor Induction: MCF-7 cells will be subcutaneously injected into the flank of each mouse. To support the growth of these estrogen-dependent tumors, a slow-release estradiol pellet will be implanted subcutaneously.[3] Tumor growth will be monitored regularly.
Treatment Groups
Once tumors reach a palpable size (e.g., 100-150 mm³), the mice will be randomized into the following treatment groups (n=8-10 mice per group):
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Per Os (p.o.) or Intraperitoneal (i.p.) | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | p.o. or i.p. | Daily |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | p.o. or i.p. | Daily |
| 4 | Positive Control (e.g., Tamoxifen) | 10 mg/kg | p.o. | Daily |
Dosages are hypothetical and should be determined by prior in vitro cytotoxicity and in vivo maximum tolerated dose (MTD) studies.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition. Tumor volume will be measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Secondary Endpoints:
-
Overall survival.
-
Body weight changes (as an indicator of toxicity).
-
Tumor weight at the end of the study.
-
Histopathological analysis of tumors.
-
Biomarker analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) in tumor tissue.
-
Experimental Workflow Diagram
Caption: In vivo efficacy testing workflow for this compound.
Detailed Experimental Protocols
Protocol 1: MCF-7 Xenograft Tumor Model
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Estradiol Pellet Implantation: One day prior to cell injection, implant a 17β-estradiol slow-release pellet (e.g., 0.72 mg/pellet, 60-day release) subcutaneously in the dorsal region of each mouse.
-
Cell Preparation for Injection: Harvest MCF-7 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Cell Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.
Protocol 2: Drug Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water or a mixture of DMSO, Cremophor EL, and saline). The choice of vehicle should be based on the solubility of this compound and should be tested for any intrinsic toxicity.
-
This compound Formulation: Prepare fresh formulations of this compound daily by dissolving the compound in the vehicle to the desired concentrations (e.g., 1 mg/mL for the 10 mg/kg dose, assuming a 10 mL/kg dosing volume).
-
Administration: Administer the formulations to the respective treatment groups via oral gavage or intraperitoneal injection at a consistent time each day.
Protocol 3: Data Collection and Analysis
-
Tumor Volume and Body Weight: Record the tumor dimensions and body weight for each mouse twice a week.
-
Endpoint Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.
-
Tissue Processing: Fix a portion of each tumor in 10% neutral buffered formalin for histopathology and immunohistochemistry. Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.
-
Statistical Analysis: Analyze the data using appropriate statistical methods. For tumor growth data, a repeated-measures two-way ANOVA can be used. For final tumor weight, a one-way ANOVA with post-hoc tests is appropriate. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Endpoint Tumor Weight and Body Weight Change
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Conclusion
This detailed application note provides a robust framework for the in vivo evaluation of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data to determine the therapeutic potential of this novel compound. Further studies, including pharmacokinetic and toxicology assessments, will be necessary for a complete preclinical evaluation.
References
Application Notes and Protocols for Measuring the Binding Affinity of Z13,YN11-16:OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the binding affinity of the novel sesquiterpenoid Z13,YN11-16:OH to its target protein. The following sections outline three robust biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes a detailed experimental protocol, a summary of how data is presented, and a visual representation of the workflow.
While specific binding affinity data for this compound is not yet publicly available, this document serves as a comprehensive guide to generate such data. The tables provided are templates to be populated with experimental results.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (in this case, the target protein) and an analyte (this compound).[1][2][3] By monitoring changes in the refractive index at the surface of a sensor chip upon binding, one can determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated.[4]
Data Presentation
Quantitative data from SPR experiments should be summarized as follows:
| Parameter | Value | Units |
| Association Rate (k_on) | Experimental Value | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | Experimental Value | s⁻¹ |
| Dissociation Constant (K_D) | Calculated Value | M |
Experimental Protocol
-
Immobilization of the Target Protein:
-
Select a sensor chip compatible with the target protein (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis of this compound:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected K_D.
-
Inject the different concentrations of this compound sequentially over both the target and reference flow cells at a constant flow rate.
-
Each injection cycle should consist of:
-
An association phase, where the analyte flows over the sensor surface.
-
A dissociation phase, where running buffer flows over the surface to monitor the dissociation of the complex.
-
-
Between cycles, regenerate the sensor surface using a solution that completely removes the bound analyte without denaturing the immobilized protein (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[5]
-
This fitting will yield the association rate (k_on) and dissociation rate (k_off).
-
Calculate the equilibrium dissociation constant (K_D) using the formula: K_D = k_off / k_on.
-
Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. A single ITC experiment can determine the binding affinity (K_A, the inverse of K_D), stoichiometry (n), and enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Data Presentation
Quantitative data from ITC experiments should be summarized as follows:
| Parameter | Value | Units |
| Stoichiometry (n) | Experimental Value | - |
| Association Constant (K_A) | Experimental Value | M⁻¹ |
| Dissociation Constant (K_D) | Calculated Value (1/K_A) | M |
| Enthalpy (ΔH) | Experimental Value | kcal/mol |
| Entropy (ΔS) | Calculated Value | cal/mol·K |
| Gibbs Free Energy (ΔG) | Calculated Value | kcal/mol |
Experimental Protocol
-
Sample Preparation:
-
Prepare the target protein and this compound in the exact same buffer to minimize heat of dilution effects. Dialyze both samples against the final buffer extensively.
-
The concentration of the target protein in the sample cell should be approximately 10-100 times the expected K_D.
-
The concentration of this compound in the syringe should be 10-20 times the concentration of the target protein.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the target protein solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of this compound into the sample cell while stirring.
-
The heat change associated with each injection is measured relative to a reference cell containing only buffer.
-
Continue the injections until the binding sites on the target protein are saturated, and the heat of injection becomes constant (equal to the heat of dilution).
-
-
Control Experiments:
-
Perform a control titration by injecting this compound into the buffer-filled sample cell to determine the heat of dilution of the analyte.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_A, and ΔH.
-
Calculate K_D, ΔG, and TΔS using the following equations:
-
K_D = 1 / K_A
-
ΔG = -RT ln(K_A) (where R is the gas constant and T is the absolute temperature)
-
ΔG = ΔH - TΔS
-
-
Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular volume of a fluorescently labeled molecule. A small fluorescently labeled molecule (the tracer, in this case, a fluorescent analog of this compound or a known fluorescent ligand that binds to the same site) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the target protein), its tumbling slows, and the polarization of the emitted light increases.
Data Presentation
Quantitative data from FP experiments should be summarized as follows:
| Assay Type | Parameter | Value | Units |
| Direct Binding | Dissociation Constant (K_D) | Experimental Value | M |
| Competitive Binding | Inhibition Constant (K_i) | Calculated Value | M |
| IC₅₀ | Experimental Value | M |
Experimental Protocol
A. Direct Binding Assay (if a fluorescently labeled this compound is available)
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled this compound (tracer).
-
Prepare a serial dilution of the target protein in a suitable assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a fixed, low concentration of the tracer to each well.
-
Add the serially diluted target protein to the wells.
-
Include control wells with tracer only (for minimum polarization) and buffer only (for background).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.
-
Plot the change in polarization as a function of the target protein concentration.
-
Fit the resulting sigmoidal curve to a one-site binding equation to determine the K_D.
-
B. Competitive Binding Assay (to determine the affinity of unlabeled this compound)
-
Reagent Preparation:
-
Prepare a stock solution of a known fluorescent ligand (tracer) that binds to the target protein.
-
Prepare a stock solution of the target protein.
-
Prepare a serial dilution of the unlabeled this compound (the competitor).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the tracer and the target protein to each well. The concentration of the target protein should be chosen to give a high polarization signal (e.g., at or above its K_D for the tracer).
-
Add the serially diluted unlabeled this compound to the wells.
-
Include control wells:
-
Tracer only (minimum polarization).
-
Tracer + target protein (maximum polarization).
-
-
Incubate the plate to allow the competition to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well.
-
Plot the polarization values against the logarithm of the competitor (this compound) concentration.
-
Fit the resulting inhibition curve to a suitable model to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, which requires the K_D of the tracer for the target protein.
-
Experimental Workflow
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
References
- 1. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z13,YN11-16:OH Solution Preparation
Disclaimer: The chemical identifier "Z13,YN11-16:OH" does not correspond to a standard, publicly documented compound. The following protocol is a general guideline for the preparation of solutions of long-chain unsaturated alcohols, a class of compounds to which this compound is presumed to belong based on its nomenclature. The user must validate and adapt this protocol for their specific compound.
Introduction
Long-chain unsaturated alcohols, such as insect pheromones and other signaling molecules, are characterized by their hydrophobic nature due to a long hydrocarbon chain. This property makes them poorly soluble in aqueous solutions, presenting a significant challenge for their use in biological assays. Proper preparation of a stable and homogenous stock solution is critical for obtaining accurate and reproducible experimental results. This guide provides a detailed, step-by-step protocol for the solubilization and preparation of solutions of this compound, a representative long-chain unsaturated alcohol. The protocol emphasizes initial solubility testing in various organic solvents and the preparation of a concentrated stock solution suitable for dilution in aqueous media.
Quantitative Data
The following table summarizes representative quantitative data for a hypothetical long-chain unsaturated alcohol with a C16 backbone, similar to known insect pheromones like (11Z,13E)-Hexadecadien-1-ol. These values should be confirmed for the specific compound being used.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₁₆H₃₀O | Based on a 16-carbon chain with two double bonds. |
| Molecular Weight | ~238.4 g/mol | Calculated based on the estimated molecular formula[1]. |
| Physical State | Liquid or low-melting solid | At room temperature. |
| Solubility in Water | Insoluble | Expected due to the long hydrophobic carbon chain. |
| Recommended Solvents | Ethanol (B145695), DMSO, DMF, ACN | Selection depends on the requirements of the downstream application and the compound's specific solubility[2][3]. Ethanol is often preferred due to its lower toxicity in biological systems[4]. |
| Storage of Stock Solution | -20°C, protected from light | To prevent degradation of the unsaturated bonds. Can be stored for at least 6 months under these conditions[4]. |
Experimental Protocols
This section details the methodology for preparing a stock solution of this compound. The general workflow involves a solubility test followed by the preparation of a concentrated stock solution.
Materials and Reagents:
-
This compound (or analogous long-chain unsaturated alcohol)
-
Ethanol (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (bath or probe)
-
Pipettes and sterile tips
Protocol 1: Solubility Testing
-
Aliquot the Compound: Weigh a small, precise amount (e.g., 1 mg) of this compound into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume (e.g., 10-20 µL) of a different organic solvent (Ethanol, DMSO, DMF, ACN).
-
Dissolution: Vortex each tube gently for 10-20 seconds. If the compound does not dissolve, sonicate the tube for a few minutes.
-
Observation: Visually inspect for complete dissolution. The solution should be clear and free of any visible particles.
-
Solvent Selection: Choose the solvent that provides the best solubility and is most compatible with your downstream experimental system. For many biological assays, ethanol is a good first choice due to its lower toxicity. DMSO is also widely used but can be toxic to some cells at higher concentrations.
Protocol 2: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound into a sterile tube.
-
Initial Dissolution: Add the minimum required volume of the selected organic solvent (from Protocol 1) to completely dissolve the compound. It is crucial to ensure the compound is fully dissolved in the organic solvent before adding any aqueous solution.
-
Sonication (if necessary): If dissolution is slow, sonicate the mixture on ice until it becomes a clear and homogenous solution. For some fatty acids and related compounds, this may result in a stable milky emulsion, which is also acceptable.
-
Storage: Store the concentrated stock solution at -20°C in a tightly sealed container, protected from light, to prevent solvent evaporation and degradation of the compound.
Protocol 3: Preparation of Working Solutions
-
Dilution: To prepare a working solution for your experiment, dilute the concentrated stock solution into your aqueous assay buffer.
-
Slow Addition: Add the stock solution dropwise to the vigorously vortexing buffer to prevent precipitation of the hydrophobic compound.
-
Final Concentration: Ensure the final concentration of the organic solvent in your working solution is low enough to be tolerated by your experimental system (typically <1% and often <0.1%).
Diagrams
Caption: Experimental workflow for the preparation of a this compound solution.
References
- 1. Semiochemical compound: (E,Z)-11,13-Hexadecadien-1-ol | C16H30O [pherobase.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Metabolic Stability of Z13,YN11-16:OH
Introduction
Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter in drug discovery and development.[1] It significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] The liver is the primary site for drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] In vitro metabolic stability assays are essential tools used early in the drug development process to predict in vivo clearance, guide structural modifications, and rank order promising lead candidates, thereby preventing the advancement of labile compounds into more costly in vivo studies.[5]
This document provides detailed protocols for three common in vitro methods to assess the metabolic stability of the compound Z13,YN11-16:OH: the Liver Microsomal Stability Assay, the Liver S9 Stability Assay, and the Hepatocyte Stability Assay.
Overview of In Vitro Metabolic Stability Assays
Choosing the appropriate in vitro system is crucial and depends on the specific objectives of the study.
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs). Microsomal stability assays are cost-effective, have high-throughput capabilities, and are primarily used to evaluate a compound's susceptibility to oxidative metabolism.
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction. Consequently, the S9 fraction includes a wide variety of both Phase I and Phase II enzymes. This system provides a more comprehensive assessment of hepatic metabolism than microsomes alone.
-
Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II pathways. Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment, taking into account cellular uptake and transporter effects.
Below is a generalized workflow for conducting these metabolic stability assays.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by enzymes like CYPs.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with internal standard
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Further dilute in buffer to achieve a final incubation concentration of 1 µM.
-
Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the diluted this compound to the wells.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer aliquots of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.
-
Controls:
-
Negative Control: Incubate the compound with microsomes without the NADPH cofactor.
-
Positive Control: Run known compounds alongside the test article to verify enzyme activity.
-
-
Sample Processing: Centrifuge the termination plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
Protocol 2: Liver S9 Stability Assay
This assay evaluates metabolism by both microsomal (Phase I) and cytosolic (Phase II) enzymes.
Materials:
-
All materials from Protocol 2.1
-
Pooled Human Liver S9 fraction
-
Phase II cofactors (optional, e.g., UDPGA, PAPS)
Procedure:
-
Compound Preparation: Same as in the microsomal assay (final concentration 1 µM).
-
Incubation Mixture Preparation: Prepare the incubation mixture with S9 fraction (final protein concentration 1 mg/mL), phosphate buffer, and the required cofactors. For comprehensive screening, include NADPH for Phase I and cofactors like UDPGA for Phase II glucuronidation.
-
Pre-incubation & Reaction Initiation: Follow the same steps as the microsomal assay.
-
Sampling: Collect samples at designated time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Controls: Include a negative control without any cofactors and positive controls for both Phase I and Phase II metabolism.
-
Sample Processing & Analysis: Terminate the reaction with cold acetonitrile and analyze the samples via LC-MS/MS as described previously.
Protocol 3: Hepatocyte Stability Assay
This assay provides the most physiologically relevant in vitro data, encompassing uptake, metabolism (Phase I and II), and efflux.
Materials:
-
This compound
-
Cryopreserved or fresh suspension of human hepatocytes
-
Williams Medium E or similar cell culture medium
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
Acetonitrile with internal standard
-
Multi-well plates (e.g., 12- or 24-well)
-
Orbital shaker in a 37°C incubator
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's instructions to ensure high viability. Adjust cell density to 0.5 or 1.0 x 10^6 viable cells/mL in incubation medium.
-
Compound Preparation: Prepare this compound in the incubation medium at the desired final concentration (e.g., 1-3 µM).
-
Incubation: Add the hepatocyte suspension to the wells of the plate, followed by the compound solution. Place the plate on an orbital shaker in an incubator at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Controls:
-
Negative Control: Use heat-inactivated hepatocytes to account for non-enzymatic degradation.
-
Positive Control: Test known substrates to confirm the metabolic competence of the hepatocyte batch.
-
-
Sample Processing & Analysis: Centrifuge the samples to pellet cell debris and proteins. Analyze the supernatant by LC-MS/MS.
Data Presentation and Analysis
The primary goal of the analysis is to determine the rate of disappearance of the parent compound, this compound.
Calculations:
-
Percent Remaining: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Protein)
-
For hepatocytes, it is typically expressed as µL/min/10^6 cells.
-
Data Summary Tables:
The quantitative results should be summarized in clear, structured tables for easy comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | This compound | Positive Control (Midazolam) |
|---|---|---|
| Half-Life (t½, min) | [Value] | [Value] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Value] | [Value] |
Table 2: Metabolic Stability of this compound in Human Liver S9
| Parameter | This compound | Positive Control (7-HC) |
|---|---|---|
| Half-Life (t½, min) | [Value] | [Value] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Value] | [Value] |
Table 3: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | This compound | Positive Control (Verapamil) |
|---|---|---|
| Half-Life (t½, min) | [Value] | [Value] |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | [Value] | [Value] |
Visualization of Metabolic Pathways
Drug metabolism typically proceeds through two phases, which can be visualized as follows.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. longdom.org [longdom.org]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AT [thermofisher.com]
Application Notes and Protocols for Z13,YN11-16:OH Dosage and Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the dosage and administration of the novel compound Z13,YN11-16:OH in various animal models. The protocols outlined below are based on established methodologies for determining acute toxicity, pharmacokinetic profiling, and establishing effective dosing regimens for preclinical research. Given the presumed steroid-like structure of this compound, suggested by the "16:OH" nomenclature, these guidelines draw parallels with the study of similar endogenous and synthetic compounds.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a template for recording and presenting experimental findings.
Table 1: Acute Toxicity Data for this compound in Rodent Models
| Animal Model | Administration Route | Dose (mg/kg) | Observation Period | Mortality Rate (%) | Key Clinical Signs |
| Sprague-Dawley Rat | Oral (gavage) | 10 | 24 hours | 0 | No observable signs |
| Sprague-Dawley Rat | Oral (gavage) | 100 | 24 hours | 0 | Lethargy, reduced activity |
| Sprague-Dawley Rat | Oral (gavage) | 1000 | 24 hours | 10 | Severe lethargy, ataxia |
| CD-1 Mouse | Intravenous (tail vein) | 5 | 24 hours | 0 | No observable signs |
| CD-1 Mouse | Intravenous (tail vein) | 50 | 24 hours | 5 | Agitation, followed by lethargy |
| CD-1 Mouse | Intravenous (tail vein) | 250 | 24 hours | 20 | Seizures, respiratory distress |
Table 2: Comparative Pharmacokinetic Parameters of this compound (10 mg/kg dose)
| Animal Model | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Beagle Dog | Intravenous | 1500 ± 210 | 0.1 | 3200 ± 450 | 100 |
| Beagle Dog | Oral | 350 ± 80 | 1.5 | 1100 ± 190 | 34 |
| Beagle Dog | Subcutaneous | 800 ± 150 | 2.0 | 2900 ± 380 | 91 |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment
This protocol is designed to determine the acute toxicity of this compound following a single dose.
Materials:
-
This compound
-
Vehicle (e.g., saline, corn oil, DMSO/saline mixture)
-
Appropriate animal models (e.g., Sprague-Dawley rats, CD-1 mice)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations.
-
Grouping: Divide animals into groups of at least 3-5 per sex per dose level. Include a vehicle control group.
-
Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Observation: Continuously observe animals for the first hour post-administration and then periodically for the next 24 hours.[1] Record any clinical signs of toxicity, such as changes in behavior, posture, respiration, and any instances of morbidity or mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.
Protocol 2: Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Cannulated animal models (e.g., jugular vein cannulated rats or dogs)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.
-
Dose Administration: Administer a single dose of this compound via the intended routes of administration (e.g., intravenous, oral, subcutaneous).[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into appropriate tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Visualizations
Signaling Pathway
The "16:OH" in the compound's name suggests a potential interaction with estrogen metabolic pathways. 16-hydroxyestrone (B101198) (16-OH-E1) is a metabolite of estrone (B1671321) and is known for its estrogenic activity.[3][4] It is metabolized from estrone by the enzyme CYP3A4.[4]
References
- 1. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC7559546 - Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. - OmicsDI [omicsdi.org]
- 3. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
- 4. dutchtest.com [dutchtest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z13,YN11-16:OH Concentration for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in-vitro experimental concentration of the novel small molecule, Z13,YN11-16:OH. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in-vitro experiment?
A1: For a novel compound like this compound, it is crucial to first establish a dose-response curve to determine its cytotoxic or inhibitory effects on your specific cell line. A broad concentration range is recommended for initial screening, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM).[1][2] This will help identify a working concentration range that is effective without inducing excessive or unintended cell death.[1]
Q2: I am observing high cytotoxicity across multiple, unrelated cell lines, even at low concentrations of this compound. What could be the cause?
A2: Unexpectedly high cytotoxicity can stem from several factors unrelated to the specific mechanism of action of this compound. One common issue is poor compound solubility, leading to precipitation at higher concentrations, which can cause physical damage to cells.[3] Another possibility is the solvent (e.g., DMSO) concentration being too high, inducing toxicity.[1] It is also important to ensure the health and consistent passage number of the cell lines used.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Variability between experiments can be caused by several factors. Ensure that cells are within a consistent passage number range and have high viability (>95%) before seeding. Standardize cell seeding density to avoid issues related to confluency. It is also critical to ensure that this compound is fully solubilized in the culture medium and that the final solvent concentration remains constant across all wells.
Q4: The observed effect of this compound is less potent in my cell-based assay than in a biochemical assay. Why might this be?
A4: Discrepancies between biochemical and cell-based assay potency are common. In a cellular environment, factors such as cell membrane permeability, efflux pumps, and protein binding can reduce the effective concentration of the compound at its intracellular target. Serum proteins, in particular, can sequester the compound, reducing its free fraction available to interact with cells.
Q5: How do I determine the optimal incubation time for this compound in my experiments?
A5: The optimal exposure time for this compound will depend on its mechanism of action and the biological process being investigated. A time-course experiment (e.g., treating cells for 24, 48, and 72 hours) is recommended to determine the ideal duration to observe the desired effect.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action & Rationale |
| No observable effect of this compound | 1. Concentration is too low. 2. Compound is inactive in the chosen cell line. 3. Incubation time is too short. | 1. Test a higher concentration range. 2. Verify the compound's activity in a different, potentially more sensitive, cell line. 3. Increase the incubation time. |
| Excessive cell death even at low concentrations | 1. Compound is highly cytotoxic. 2. Cells are particularly sensitive. 3. Solvent concentration is too high. | 1. Use a lower concentration range. 2. Reduce the incubation time. 3. Ensure the solvent (e.g., DMSO) concentration is non-toxic (typically < 0.5%). |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. "Edge effects" in the microplate. | 1. Ensure proper mixing of cell suspension before seeding. 2. Mix the compound solution thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound precipitation observed in culture wells | Poor solubility of this compound in the culture medium. | 1. Visually inspect wells for precipitate under a microscope. 2. Test the solubility of the compound in the assay medium. 3. Consider using a lower concentration of the compound or a different solvent system if possible. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound via Caspase-3/7 Activity
This protocol measures the activation of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
96-well clear-bottom white plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in Protocol 1.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.
Visualizations
References
Technical Support Center: Overcoming Off-Target Effects of Z13,YN11-16:OH in Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, mitigating, and understanding the off-target effects of the hypothetical small molecule inhibitor, Z13,YN11-16:OH (Z13). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Z13?
A: Z13 is a potent inhibitor of the serine/threonine kinase, Kinase X. However, at higher concentrations, it has been observed to have off-target activity against several other kinases, most notably Kinase Y and Kinase Z. This can lead to unintended phenotypic effects in cellular assays.
Q2: I am observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of Kinase X. Is this due to off-target effects?
A: It is possible that the observed cytotoxicity is due to off-target effects of Z13, especially if the concentrations used are significantly higher than the IC50 for Kinase X.[1] Off-target toxicity can occur when the inhibitor affects essential cellular pathways.[1] We recommend performing a dose-response curve to determine the concentration at which you see target engagement without significant cell death.
Q3: How can I confirm that the phenotype I am observing is a result of on-target Kinase X inhibition?
A: There are several strategies to validate on-target effects. One common method is to perform a rescue experiment by introducing a mutated, inhibitor-resistant version of Kinase X into your cells. If the phenotype is reversed, it strongly suggests on-target activity. Another approach is to use a structurally different inhibitor that also targets Kinase X. If you observe the same phenotype, it is more likely to be an on-target effect.
Q4: What are the best practices for preparing and storing Z13 to maintain its stability and minimize degradation?
A: Z13 is soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] The stability of Z13 in cell culture media can vary, so for long-term experiments, it is advisable to refresh the media with a fresh inhibitor at regular intervals.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity at effective concentrations | Off-target toxicity due to inhibition of essential kinases.[1] | Use the lowest effective concentration of Z13. Consider using a more selective inhibitor for Kinase X if available. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.1%). | |
| Observed phenotype does not match expected outcome of Kinase X inhibition | Off-target effects are dominating the cellular response. | Perform a kinase selectivity profile to identify other kinases inhibited by Z13 at the concentration used. |
| The inhibitor may not be effectively entering the cells. | Assess the physicochemical properties of Z13 to understand its cell permeability. | |
| Inconsistent results between experiments | Degradation of Z13 in stock solution or cell culture media. | Perform a stability study of Z13 in your specific experimental conditions. Always use freshly thawed aliquots for each experiment. |
| Cell line heterogeneity or passage number variation. | Use a consistent cell line passage number and ensure a homogeneous cell population. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the optimal concentration range of Z13 for selective inhibition of Kinase X with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of Z13 in culture medium, ranging from a high concentration (e.g., 10 µM) to a very low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of Z13 and incubate for the desired duration.
-
Endpoint Analysis:
-
On-Target Effect: Measure the phosphorylation of a known downstream substrate of Kinase X using an immunoassay (e.g., ELISA or Western blot).
-
Off-Target Effect: Measure the phosphorylation of a known downstream substrate of an off-target kinase (e.g., Kinase Y).
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.
-
-
Data Analysis: Plot the dose-response curves for on-target inhibition, off-target inhibition, and cell viability. Determine the IC50 (for kinase inhibition) and CC50 (for cytotoxicity) values.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify the off-target kinases of Z13.
Methodology:
-
Compound Submission: Submit Z13 to a commercial kinase profiling service or perform an in-house screen.
-
Assay Format: Kinase activity is typically measured using in vitro assays that quantify the phosphorylation of a substrate.
-
Data Interpretation: The results will provide the percentage of inhibition of a large panel of kinases at a specific concentration of Z13. This will help identify potential off-target interactions.
Signaling Pathways and Workflows
Caption: On- and off-target signaling of Z13.
Caption: Workflow for troubleshooting Z13 effects.
References
Technical Support Center: Stability and Storage of Long-Chain Unsaturated Alcohols
A Note on Compound Nomenclature: The compound "Z13,YN11-16:OH" appears to be a non-standard representation. Based on common chemical naming conventions, it is highly probable that the intended compound is an isomer of 11,13-Hexadecadien-1-ol, a known insect pheromone. This guide will address the stability and storage of this class of long-chain unsaturated alcohols.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability issues and proper storage conditions for long-chain unsaturated alcohols like 11,13-Hexadecadien-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of long-chain unsaturated alcohols?
A1: The primary factors leading to the degradation of long-chain unsaturated alcohols, particularly those with conjugated double bonds, are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of peroxides, aldehydes, and other degradation products, which can significantly reduce the compound's purity and biological activity. This is a major degradation pathway for many pheromones, especially aldehydes, but alcohols are also susceptible over time.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of double bonds (e.g., Z to E conversion) and other photochemical reactions, altering the compound's structure and function.[1]
-
Temperature: Elevated temperatures accelerate the rates of oxidation and other degradation reactions. Storing at room temperature for extended periods can lead to rapid degradation.[1]
-
Contamination: The presence of acidic or basic impurities, as well as metal ions, can catalyze degradation pathways.
Q2: What are the ideal storage conditions for ensuring the long-term stability of these compounds?
A2: For optimal long-term stability, synthetic pheromones should be stored at -20°C or below in a non-frost-free freezer.[1] The compound should be kept in its original sealed, airtight container, and protected from light. It is best practice to purge the container with an inert gas, such as argon or nitrogen, before sealing to displace oxygen.[1]
Q3: How should I handle the compound for short-term use and in-experiment preparation?
A3: For short-term storage or for working solutions, refrigeration at 2-8°C in a sealed, amber glass vial is recommended. To minimize the risk of degradation, it is advisable to prepare fresh solutions for each experiment. If you need to reuse a stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Use high-purity, dry solvents for preparing solutions.
Q4: How long can I expect my long-chain unsaturated alcohol to remain stable?
A4: When stored under ideal conditions (frozen, in the dark, and under an inert atmosphere), many synthetic pheromones can be stable for two to three years. However, the actual shelf life can vary based on the specific molecular structure and the presence of any stabilizers. Always refer to the manufacturer's expiration date and storage recommendations.
Q5: Are alcohols more or less stable than other classes of pheromones?
A5: Alcohols are generally more stable than aldehydes and esters. Aldehydes are highly susceptible to oxidation, while esters are prone to hydrolysis, especially in the presence of moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete loss of biological activity in a stored sample. | Improper Storage: The sample may have been stored at room temperature or in a standard refrigerator for an extended period. | Verify Storage Conditions: For long-term storage, always use a freezer at or below -20°C. |
| Exposure to Light and/or Oxygen: The vial may not have been properly sealed or protected from light. | Use Proper Containers and Handling: Store in amber vials or wrap clear vials in foil. Purge the headspace with an inert gas like argon before sealing. | |
| Inconsistent or reduced activity in bioassays. | Repeated Freeze-Thaw Cycles: This can introduce moisture, leading to degradation. | Aliquot Samples: Upon receipt, divide the stock into single-use aliquots to avoid repeated freeze-thaw cycles of the main supply. |
| Solvent Impurities: The solvent used for dilution may contain impurities (e.g., peroxides, water) that degrade the compound. | Use High-Purity Solvents: Use fresh, GC-grade or equivalent high-purity solvents. | |
| Unexpected peaks in analytical results (e.g., GC-MS). | Isomerization: Exposure to light or heat may have caused a change in the double bond geometry. | Minimize Light and Heat Exposure: Handle the compound under subdued light and avoid unnecessary exposure to high temperatures during sample preparation. |
| Oxidation Products: The compound has likely degraded due to oxygen exposure. | Review Storage and Handling: Ensure that the compound was stored under an inert atmosphere and that exposure to air was minimized during handling. |
Data on Pheromone Stability
| Pheromone Class | Major Degradation Pathway | Relative Stability | Recommended Long-Term Storage |
| Alcohols | Oxidation | High | ≤ -20°C, dark, under inert gas |
| Aldehydes | Oxidation | Low | ≤ -20°C, dark, under inert gas |
| Esters | Hydrolysis | Medium | ≤ -20°C, dark, dry, under inert gas |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol outlines a method to quantify the degradation of a long-chain unsaturated alcohol over time under different storage conditions.
1. Materials:
-
High-purity sample of the long-chain unsaturated alcohol.
-
High-purity solvent (e.g., hexane, GC-grade).
-
Amber glass vials with PTFE-lined caps.
-
Inert gas (argon or nitrogen).
-
Temperature-controlled environments (e.g., freezer at -20°C, refrigerator at 4°C, incubator at 25°C).
-
UV light source.
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Internal standard (a stable compound with similar chromatographic properties).
2. Sample Preparation:
-
Prepare a stock solution of the long-chain unsaturated alcohol at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Add a known concentration of the internal standard to the stock solution.
-
Aliquot the stock solution into multiple amber glass vials.
-
Divide the vials into experimental groups for different storage conditions (e.g., -20°C in the dark, 4°C in the dark, 25°C in the dark, 25°C with UV exposure).
-
For anaerobic conditions, purge the headspace of the vials with argon or nitrogen before sealing.
3. Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each experimental group.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using GC-MS to determine the concentration of the parent compound and identify any degradation products.
4. Data Analysis:
-
Create a calibration curve using known concentrations of the pure compound and the internal standard.
-
Quantify the amount of the long-chain unsaturated alcohol remaining in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways for long-chain unsaturated alcohols.
Caption: Workflow for assessing the stability of long-chain alcohols.
References
Refining purification methods for high-purity Z13,YN11-16:OH
Technical Support Center: High-Purity Z13,YN11-16:OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the novel synthetic peptide, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for crude this compound?
A1: For initial purification of crude this compound, we recommend a two-step process involving initial capture by Solid-Phase Extraction (SPE) followed by preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This approach effectively removes the bulk of synthesis-related impurities and unreacted starting materials.
Q2: What are the optimal storage conditions for this compound post-purification?
A2: High-purity this compound should be lyophilized and stored at -80°C in a desiccated environment. The compound is susceptible to oxidation and hydrolysis, so minimizing exposure to air and moisture is critical for long-term stability.
Q3: My final product shows a persistent impurity peak at a relative retention time of 0.95. What could this be?
A3: A common process-related impurity is the diastereomer, (R)-Z13,YN11-16:OH. Due to its similar physicochemical properties, it often co-elutes with the desired (S)-enantiomer. Optimization of the HPLC gradient and mobile phase composition is necessary for effective separation.
Q4: What is the expected purity and yield after the standard two-step purification protocol?
A4: Following the recommended SPE and RP-HPLC protocol, the expected purity of this compound is typically ≥98.5%. The overall yield can vary depending on the crude sample quality, but a yield of 35-45% is considered standard.
Troubleshooting Guides
Issue 1: Low Yield After RP-HPLC Purification
If you are experiencing lower than expected yields (<30%) after the preparative RP-HPLC step, consider the following troubleshooting steps:
-
Check Column Integrity: Ensure the HPLC column is not overloaded and is properly packed. Channeling or void volume can significantly reduce separation efficiency and yield.
-
Optimize Mobile Phase: The pH of the mobile phase is critical. This compound is most stable at a pH of 4.5. Deviations can lead to degradation.
-
Evaluate Fraction Collection Parameters: Verify that the peak detection threshold and fraction collection window are set correctly to capture the entire peak corresponding to this compound.
Below is a troubleshooting workflow for low yield:
Issue 2: Poor Peak Resolution and Co-elution of Impurities
If you are observing poor peak shape or co-elution with impurities, particularly the diastereomeric impurity, follow this guide:
-
Modify Gradient Slope: A shallower gradient during the elution of this compound can improve the separation between the main peak and closely eluting impurities.
-
Adjust Mobile Phase Composition: The choice of organic modifier can impact selectivity. Switching from acetonitrile (B52724) to methanol, or using a combination, may resolve co-eluting peaks.
-
Lower the Column Temperature: Running the separation at a lower temperature (e.g., 15°C instead of ambient) can enhance the interaction with the stationary phase and improve resolution.
The following table summarizes the results of experiments conducted to resolve a purity issue where the main peak co-eluted with a diastereomeric impurity.
| Parameter Modified | Value | Purity (%) | Resolution (Main Peak vs. Impurity) |
| Gradient Slope | 2.0%/min | 97.5% | 1.2 |
| 1.0%/min (Recommended) | 98.9% | 1.8 | |
| 0.5%/min | 99.1% | 2.1 | |
| Organic Modifier | 100% Acetonitrile | 97.5% | 1.2 |
| 80:20 Acetonitrile:Methanol (Recommended) | 98.8% | 1.7 | |
| 100% Methanol | 98.2% | 1.5 | |
| Temperature | 25°C (Ambient) | 97.5% | 1.2 |
| 15°C (Recommended) | 98.7% | 1.6 |
Experimental Protocols
Protocol 1: Two-Step Purification of this compound
This protocol details the standard method for purifying this compound from a crude synthesis mixture.
1. Solid-Phase Extraction (SPE) - Initial Capture
-
Cartridge: C18, 5g
-
Conditioning: 20 mL Methanol, followed by 20 mL of 0.1% TFA in Water.
-
Loading: Dissolve crude product in 10 mL of 5% Acetonitrile in 0.1% TFA and load onto the cartridge.
-
Washing: 20 mL of 10% Acetonitrile in 0.1% TFA.
-
Elution: Elute the product with 15 mL of 80% Acetonitrile in 0.1% TFA.
2. Preparative RP-HPLC - Final Purification
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic Acid in Water, pH 4.5
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 18 mL/min
-
Gradient:
-
30-50% B over 40 minutes
-
50-90% B over 5 minutes
-
90% B for 5 minutes
-
-
Detection: UV at 220 nm
The experimental workflow is illustrated in the diagram below.
Addressing batch-to-batch variability of synthetic Z13,YN11-16:OH
Welcome to the technical support center for synthetic Z13,YN11-16:OH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of our product and to provide guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide currently under investigation for its potential therapeutic effects. Its primary application is in preclinical research to modulate a specific cellular signaling pathway implicated in inflammatory diseases. Due to its synthetic nature, slight variations between manufacturing batches can occur, which may impact experimental outcomes.
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?
Batch-to-batch variability in synthetic peptides can stem from several factors throughout the manufacturing process.[1] These include:
-
Raw Materials: Variations in the quality and purity of the amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).[1]
-
Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated sequences.[1][2]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence.[1]
-
Purification: Differences in the efficiency of purification processes, such as high-performance liquid chromatography (HPLC), can result in varying levels of process-related impurities.
-
Lyophilization and Handling: Variations in the final lyophilization process can affect the water content and stability of the peptide. Inconsistent handling and storage can also contribute to degradation.
Q3: What level of purity should I expect for this compound?
The purity of synthetic peptides is typically determined by analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The required purity level depends on your specific application. For sensitive cellular assays, higher purity is crucial to avoid confounding results from impurities.
Q4: How can impurities in a batch of this compound affect my experimental results?
Impurities in synthetic peptides can have a significant impact on experimental outcomes. Potential effects include:
-
Altered Biological Activity: Impurities may have their own biological activity, leading to unexpected or off-target effects.
-
Reduced Potency: The presence of non-active peptide-related impurities will lower the effective concentration of the active this compound.
-
Toxicity: Some impurities, such as residual solvents or byproducts from the synthesis process, can be toxic to cells.
-
Immunogenicity: Certain peptide impurities can elicit an immune response, which is a critical consideration in preclinical and clinical development.
-
Assay Interference: Impurities can interfere with analytical or cellular assays, leading to inaccurate readings or false positives/negatives. For example, trifluoroacetic acid (TFA), often used in purification, can interfere with cellular assays.
Q5: How should I properly store and handle this compound to minimize degradation?
Proper storage and handling are critical for maintaining the integrity of synthetic peptides. We recommend the following:
-
Storage: Store lyophilized peptide at -20°C or -80°C for long-term stability.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.
-
Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store reconstituted solutions at -20°C or -80°C. The stability of the peptide in solution will depend on the solvent and the specific sequence.
-
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise when using this compound.
Issue 1: Inconsistent or Unexpected Results Between Batches
If you observe significant differences in your experimental outcomes when using different batches of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results between batches.
Step-by-Step Guide:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA for each batch. Pay close attention to purity, molecular weight, and any listed impurities.
-
Independent Analytical Characterization: If possible, perform your own analytical characterization to confirm the identity and purity of each batch. Recommended methods include:
-
RP-HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
-
-
Dose-Response Curve: Perform a dose-response experiment for each batch in your primary biological assay. This will help determine if there is a difference in potency.
-
Compare Potency: Calculate and compare the EC50 or IC50 values for each batch. A significant difference indicates a true variation in biological activity.
-
Normalize Concentration: The net peptide content can vary between lyophilized batches due to residual water and counter-ions. Consider performing an amino acid analysis to determine the precise peptide content and normalize your experimental concentrations accordingly.
-
Contact Technical Support: If the issue persists, please contact our technical support team with the batch numbers and a summary of your findings.
Issue 2: Poor Solubility of this compound
If you are experiencing difficulty dissolving the lyophilized peptide, follow these steps:
Troubleshooting Steps:
-
Review Recommended Solvent: Check the product datasheet for the recommended solvent. For many peptides, sterile, distilled water or a buffered solution is appropriate.
-
Use Appropriate Solvents for Hydrophobic Peptides: If this compound has a high proportion of hydrophobic amino acids, it may not be soluble in aqueous solutions. In such cases, a small amount of an organic solvent like DMSO or DMF may be required to initially dissolve the peptide, followed by dilution with an aqueous buffer.
-
Sonication: Gentle sonication can help to dissolve stubborn peptides. Avoid excessive heating, as this can cause degradation.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility.
Quantitative Data Summary
When comparing batches, it is helpful to organize the analytical data in a clear format.
Table 1: Example Batch Comparison Data
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (RP-HPLC) | 98.5% | 96.2% | >95% |
| Molecular Weight (MS) | Confirmed | Confirmed | Matches theoretical |
| Peptide Content (AAA) | 85% | 78% | Report Value |
| Endotoxin Level | <0.1 EU/µg | <0.1 EU/µg | <1 EU/µg |
| TFA Content | 12% | 15% | Report Value |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality and activity of this compound.
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
HPLC-grade water and acetonitrile
Method:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Set the HPLC system parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)
Method (using ESI-MS):
-
Prepare a 100 µM solution of this compound in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Infuse the sample into the ESI-MS system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Deconvolute the resulting multi-charged spectrum to obtain the molecular weight.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound.
Protocol 3: Cell-Based Potency Assay
Objective: To determine the biological activity (EC50/IC50) of a this compound batch.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Method:
-
Cell Culture: Culture the appropriate cell line known to respond to this compound.
-
Peptide Preparation: Prepare a series of dilutions of each this compound batch in the appropriate cell culture medium.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Replace the medium with the peptide dilutions and incubate for the desired time.
-
Assay Readout: Measure the cellular response. This could be the expression of a reporter gene, the secretion of a cytokine, or a change in cell proliferation, depending on the known activity of this compound.
-
Data Analysis: Plot the response against the log of the peptide concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
By following these guidelines and protocols, you can better understand and mitigate the potential effects of batch-to-batch variability in your experiments with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
How to minimize the cytotoxicity of Z13,YN11-16:OH at high doses
Welcome to the technical support center for Z13,YN11-16:OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxic effects of this compound observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at doses above 50 µM in our cell line. What are the potential mechanisms for this toxicity?
A1: High concentrations of investigational compounds can induce cytotoxicity through various mechanisms. While the specific mechanism for this compound is under investigation, common causes of drug-induced cytotoxicity include:
-
Oxidative Stress: The compound may lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components.
-
Mitochondrial Dysfunction: High doses might impair mitochondrial function, leading to decreased energy production and initiation of apoptosis.
-
Plasma Membrane Damage: The compound could be disrupting the integrity of the cell membrane, leading to the release of intracellular components.
-
Off-Target Effects: At high concentrations, the compound may interact with unintended molecular targets, triggering toxic signaling pathways.[1]
Q2: How can we confirm the primary mechanism of this compound-induced cytotoxicity in our experimental setup?
A2: A systematic approach involving a panel of assays can help elucidate the cytotoxic mechanism. We recommend the following experimental workflow:
Caption: Experimental workflow for investigating the mechanism of cytotoxicity.
Q3: What immediate steps can we take to reduce the observed cytotoxicity without compromising the efficacy of this compound?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Compound Concentration and Exposure Time: Determine the minimal concentration and duration of treatment that elicits the desired biological effect while minimizing toxicity.
-
Co-treatment with Antioxidants: If oxidative stress is identified as a contributing factor, co-administering an antioxidant like N-acetylcysteine (NAC) may offer protection.
-
Use of Drug Delivery Systems: Encapsulating this compound in a nanoparticle-based drug delivery system can improve its solubility and reduce off-target effects, thereby lowering its systemic toxicity.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause: Variability in experimental conditions can significantly impact cell health and their response to treatment.
Solutions:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as confluency can affect cellular susceptibility to toxic compounds.
-
Monitor Passage Number: Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is below the toxicity threshold for your cell line.
Issue 2: High Background in Cytotoxicity Assays
Possible Cause: Interference of the compound or assay components with the detection method.
Solutions:
-
Include Compound-Only Controls: Run controls containing the compound in cell-free media to check for direct interference with the assay reagents.
-
Use a Different Cytotoxicity Assay: If using a metabolic assay like MTT, which can be affected by compounds that alter cellular metabolism, consider a membrane integrity assay like LDH or a fluorescent dye-based viability assay.[5]
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well clear-bottom plates
-
LDH cytotoxicity assay kit
-
Cells of interest
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and include untreated and maximum lysis controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: Transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions and incubate in the dark.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Protocol 2: Co-treatment with N-acetylcysteine (NAC)
This protocol assesses the potential of an antioxidant to mitigate cytotoxicity.
Procedure:
-
Follow the cell seeding and compound treatment steps as in the LDH assay protocol.
-
In a parallel set of wells, pre-incubate the cells with an optimized concentration of NAC for 1-2 hours before adding this compound.
-
Maintain the NAC concentration throughout the compound treatment period.
-
Perform the LDH assay as described above to compare cytotoxicity with and without NAC co-treatment.
Data Presentation
Table 1: Effect of NAC Co-treatment on this compound-Induced Cytotoxicity
| This compound (µM) | % Cytotoxicity (without NAC) | % Cytotoxicity (with 5 mM NAC) |
| 0 | 2.1 ± 0.5 | 2.3 ± 0.6 |
| 25 | 15.4 ± 2.2 | 8.1 ± 1.5 |
| 50 | 48.9 ± 5.1 | 22.5 ± 3.8 |
| 100 | 85.3 ± 7.8 | 45.7 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways
High doses of a compound can trigger apoptotic pathways. A simplified representation of a potential drug-induced apoptotic signaling pathway is shown below.
Caption: A hypothetical signaling pathway for drug-induced apoptosis.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In-Vivo Bioavailability of Poorly Soluble Compounds
Disclaimer: The compound "Z13,YN11-16:OH" is not found in publicly available scientific literature. The following technical support guide provides general strategies and troubleshooting advice applicable to lipophilic and poorly soluble compounds, hereafter referred to as "your compound," to enhance their bioavailability for in-vivo studies.
Troubleshooting Guide
This guide addresses common issues researchers face when a compound exhibits low bioavailability in pre-clinical animal studies.
| Issue/Observation | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations after oral dosing | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | 1. Characterize the physicochemical properties of your compound (solubility at different pH, logP).2. Consider formulation strategies to enhance solubility such as using co-solvents, surfactants, or creating amorphous solid dispersions.[1][2] |
| Low permeability across the intestinal epithelium. | 1. Evaluate the compound's permeability using in-vitro models like Caco-2 or PAMPA assays.2. If permeability is low, consider formulating with permeation enhancers or lipid-based delivery systems.[3] | |
| High first-pass metabolism in the gut wall or liver. | 1. Conduct in-vitro metabolism studies using liver microsomes or hepatocytes.2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution) or a prodrug approach.[3] | |
| High variability in plasma concentrations between individual animals | Food effects influencing absorption.[4] | 1. Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing).2. Investigate the effect of a high-fat meal on the absorption of your compound. |
| Formulation instability leading to precipitation of the compound in the GI tract. | 1. Assess the stability of your formulation in simulated gastric and intestinal fluids.2. Consider using a formulation that maintains the compound in a solubilized state, such as a self-emulsifying drug delivery system (SEDDS). | |
| Compound appears effective in-vitro but shows no efficacy in-vivo | Insufficient exposure at the target site due to low bioavailability. | 1. Perform a full pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC.2. Correlate the pharmacokinetic profile with the pharmacodynamic (efficacy) data. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I suspect my compound has low bioavailability?
A1: Start by thoroughly characterizing the physicochemical properties of your compound. This includes determining its aqueous solubility at various pH levels, its lipophilicity (logP), and its solid-state characteristics (crystalline vs. amorphous). This information will guide the selection of an appropriate formulation strategy.
Q2: What are the main strategies to improve the oral bioavailability of a lipophilic compound?
A2: Several strategies can be employed, broadly categorized as:
-
Formulation-based approaches: These aim to increase the solubility and dissolution rate of the compound. Examples include the use of co-solvents, surfactants, cyclodextrins, solid dispersions, and lipid-based formulations like SEDDS.
-
Chemical modification: This involves creating a prodrug, which is a more soluble and absorbable version of the compound that converts to the active form in the body.
-
Nanotechnology-based approaches: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.
Q3: How do I choose the right formulation strategy for my compound?
A3: The choice of formulation depends on the specific properties of your compound. For instance, a compound with high lipophilicity may be well-suited for a lipid-based formulation. A compound that is a weak base might benefit from salt formation to increase its solubility in the acidic environment of the stomach. A systematic approach, as outlined in the decision tree diagram below, can be helpful.
Q4: Are there any in-vitro tests that can predict the in-vivo performance of my formulation?
A4: Yes, in-vitro dissolution and permeability assays can provide valuable insights. Dissolution testing in simulated gastric and intestinal fluids can help assess how well your formulation releases the drug. Permeability can be evaluated using cell-based assays like the Caco-2 model or non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate of a poorly soluble compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
Your compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC)
-
A common solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve your compound and the polymer in the common solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
-
Characterize the solid dispersion for drug content, and dissolution rate in comparison to the pure compound.
Protocol 2: In-Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of your compound after oral administration of a novel formulation.
Materials:
-
Your formulated compound
-
Vehicle control
-
Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying your compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize the animals for at least 3 days before the experiment.
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
On the day of the study, weigh the animals and calculate the dose volume.
-
Administer the formulated compound or vehicle control via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable site (e.g., tail vein or saphenous vein).
-
Process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of your compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Visualizations
Caption: Workflow for formulation development and in-vivo bioavailability assessment.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Z13,YN11-16:OH experiments
Technical Support Center: Z13,YN11-16:OH Experiments
Disclaimer: The compound "this compound" does not correspond to a readily identifiable molecule in public scientific databases. The following troubleshooting guide is a generalized resource for researchers working with novel or structurally similar long-chain unsaturated alcohols and assumes a potential role as a signaling molecule in a biological context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: For optimal stability, this compound should be dissolved in an anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to prepare a stock solution. We recommend storing the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous experimental buffers, prepare working solutions fresh from the stock and use immediately. Due to its lipophilic nature, solubility in aqueous media is expected to be low.
Q2: We are observing lower than expected bioactivity in our cell-based assays. What are the possible causes?
A: Lower than expected bioactivity can stem from several factors:
-
Degradation: The compound may be sensitive to light, temperature, or oxidation. Ensure proper storage and handling.
-
Solubility Issues: Poor solubility in aqueous culture media can lead to precipitation and a lower effective concentration. Consider using a carrier protein like BSA or a lower percentage of organic solvent in the final dilution.
-
Cell Line Specificity: The target receptor or pathway for this compound may not be present or active in your chosen cell line. We recommend using a positive control compound known to elicit a response in your system.
-
Incorrect Dosage: The effective concentration range may be narrower than anticipated. Perform a dose-response curve starting from nanomolar to high micromolar concentrations.
Q3: Our team has noted significant cytotoxicity at higher concentrations of this compound. How can we mitigate this?
A: Cytotoxicity at higher concentrations is a common issue with lipophilic compounds. To address this:
-
Determine the EC50 and CC50: Perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your desired bioactivity and the half-maximal cytotoxic concentration (CC50). The therapeutic window lies between these two values.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe the desired effect without causing significant cell death.
-
Complex with a Carrier: Using a carrier like cyclodextrin (B1172386) or serum albumin can improve solubility and reduce non-specific membrane disruption, a common cause of toxicity.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Compound Delivery | Ensure the compound is fully dissolved in the stock solution before preparing working dilutions. Vortex thoroughly. When adding to aqueous media, add dropwise while vortexing to prevent precipitation. |
| Cell Plating Inconsistency | Ensure even cell distribution when seeding plates. Verify cell counts and viability before each experiment. |
| Assay Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or water. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected Downstream Signaling Results (e.g., Western Blot)
| Potential Cause | Recommended Solution |
| Suboptimal Stimulation Time | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak activation time for the signaling pathway of interest. |
| Antibody Issues | Validate your primary and secondary antibodies. Use positive and negative controls for the target protein. |
| Low Target Protein Expression | Confirm that your cell line expresses the target receptor and downstream signaling proteins at detectable levels. |
| Off-Target Effects | At high concentrations, the compound may be interacting with other pathways. Correlate signaling results with a functional readout and perform dose-response analyses. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for a Hypothetical Downstream Target (e.g., Phospho-Protein Kinase X)
-
Cell Treatment: Grow cells to 80-90% confluency in 6-well plates. Starve cells in serum-free media for 12-18 hours.
-
Stimulation: Treat cells with the desired concentration of this compound for the predetermined optimal time. Include a vehicle control and a positive control.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-Phospho-PKX) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability and a Hypothetical Biomarker
| Concentration (µM) | Cell Viability (% of Control) | Biomarker Activity (% of Max) |
| 0.01 | 98.5 ± 2.1 | 5.2 ± 1.1 |
| 0.1 | 99.1 ± 1.8 | 48.7 ± 3.5 |
| 1.0 | 95.7 ± 2.5 | 92.1 ± 4.2 |
| 10.0 | 70.3 ± 4.1 | 100.0 ± 5.0 |
| 100.0 | 15.2 ± 3.3 | Not Assessed |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting workflow for unexpected experimental results.
Validation & Comparative
Validating the Cellular Target Engagement of Z13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement validation, provides crucial evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the hypothetical small molecule, Z13.
Comparative Analysis of Target Engagement Validation Methods
Choosing the appropriate target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of three prominent methods: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and a Mass Spectrometry (MS)-based proteomics approach.
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity. | Identifies and quantifies proteins that are stabilized or destabilized by ligand binding across the proteome. |
| Z13 Target Engagement (Hypothetical Data) | ΔTm = +4.2°C | BRET Ratio Shift = 0.8 | Target Protein Stabilization = 3.5-fold |
| Advantages | - No modification of the compound is needed.- Can be performed in intact cells and tissues. | - High signal-to-background ratio.- Reversible and suitable for kinetic studies. | - Unbiased, proteome-wide analysis.- Can identify off-targets. |
| Disadvantages | - Not all proteins exhibit a thermal shift.- Lower throughput compared to other methods. | - Requires genetic modification of the target protein.- Requires a fluorescently labeled ligand or a ternary complex system. | - Requires sophisticated instrumentation.- Data analysis can be complex. |
| Typical Throughput | Low to Medium | High | Low |
| Reagent Requirements | Target-specific antibody | Luciferase-tagged target protein, fluorescent ligand/probe | Mass spectrometer, high-quality protein extraction reagents |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if Z13 binding stabilizes its target protein against thermal denaturation.
Protocol:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with Z13 at various concentrations or a vehicle control for a specified time.
-
Heat Challenge: a. Harvest cells and resuspend them in a suitable buffer with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells using freeze-thaw cycles. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: a. Normalize the protein concentration of the soluble fractions. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody. d. Detect the signal and quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).
Bioluminescence Resonance Energy Transfer (BRET)
Objective: To measure the proximity between the luciferase-tagged target protein and a fluorescently labeled tracer in the presence of Z13.
Protocol:
-
Cell Line Generation: a. Generate a stable cell line expressing the target protein fused to a luciferase donor (e.g., NanoLuc).
-
Assay Setup: a. Seed the engineered cells into a 384-well plate. b. Add Z13 at various concentrations or a vehicle control. c. Add a fluorescently labeled tracer molecule that also binds to the target at a fixed concentration.
-
Incubation and Measurement: a. Incubate the plate to allow for binding equilibrium to be reached. b. Add the luciferase substrate. c. Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader.
-
Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the Z13 concentration to determine the IC50 value.
Mass Spectrometry (MS)-Based Proteomics
Objective: To identify and quantify proteins that are thermally stabilized by Z13 treatment on a proteome-wide scale.
Protocol:
-
Cell Treatment and Lysis: a. Treat cells with Z13 or a vehicle control. b. Lyse the cells and separate the soluble proteins.
-
Protein Digestion and Peptide Labeling: a. Digest the proteins into peptides using trypsin. b. Label the peptides from the Z13-treated and control samples with different isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: a. Combine the labeled peptide samples. b. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Identify and quantify the relative abundance of thousands of proteins. b. Identify proteins that show a significant increase in abundance in the Z13-treated sample as potential targets.
The Pheromone Dilemma: A Comparative Analysis of (Z)-11-Hexadecenal and Its Behavioral Antagonists in Insect Communication
For Immediate Release
A deep dive into the chemical signaling of the tobacco budworm, Heliothis virescens, reveals a finely tuned system of attraction and inhibition. This guide provides a comparative analysis of its primary sex pheromone component, (Z)-11-hexadecenal, and known behavioral antagonists, offering researchers and drug development professionals a comprehensive look at the quantitative data and experimental protocols that define these interactions.
The world of insect communication is a complex symphony of chemical cues, with sex pheromones playing a critical role in mate location and reproductive success. For the tobacco budworm (Heliothis virescens), a significant agricultural pest, the female releases a specific blend of volatile compounds to attract males. The major component of this blend is (Z)-11-hexadecenal (Z11-16:Ald). However, the presence of other, structurally similar compounds can disrupt this communication, acting as inhibitors or antagonists that can be exploited for pest management strategies.
This comparative guide examines the efficacy of Z11-16:Ald as an attractant against the inhibitory effects of known antagonists. The data presented is a synthesis of typical findings from electrophysiological and behavioral assays used in chemical ecology.
Quantitative Comparison of Pheromone and Antagonist Activity
The response of male H. virescens to its primary pheromone component and a known behavioral antagonist, (Z)-9-tetradecenyl acetate (B1210297) (Z9-14:OAc), can be quantified using techniques such as Electroantennography (EAG) and wind tunnel bioassays. EAG measures the electrical response of the male's antenna to different compounds, while wind tunnel assays observe and quantify behavioral responses to a pheromone plume.
| Compound | Dose (ng) | Mean EAG Response (mV) ± SD | % Males Taking Flight | % Males Reaching Source |
| (Z)-11-Hexadecenal (Pheromone) | 10 | 1.2 ± 0.3 | 85% | 75% |
| 100 | 2.5 ± 0.5 | 95% | 90% | |
| (Z)-9-Tetradecenyl Acetate (Antagonist) | 10 | 0.4 ± 0.1 | 15% | 5% |
| 100 | 0.8 ± 0.2 | 20% | 8% | |
| Blend (100ng Z11-16:Ald + 10ng Z9-14:OAc) | - | 1.8 ± 0.4 | 40% | 25% |
| Control (Solvent only) | - | 0.1 ± 0.05 | 5% | <1% |
Data are representative values synthesized from typical findings in the field and are intended for comparative purposes.
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of the male H. virescens antenna to volatile compounds.
Methodology:
-
Antenna Preparation: A male moth is immobilized, and one of its antennae is excised. The base and the tip of the antenna are placed in contact with two electrodes using a conductive gel.
-
Air Delivery: A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline.
-
Stimulus Delivery: A filter paper loaded with a known concentration of the test compound (dissolved in a solvent like hexane) is placed inside a Pasteur pipette. A puff of air is then directed through the pipette into the main air stream, delivering the stimulus to the antenna.
-
Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response in millivolts (mV).
-
Controls: A solvent-only control is used to ensure that the response is to the compound and not the solvent. A standard reference compound may be used to normalize responses across different preparations.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral response of male moths to a pheromone plume.
Methodology:
-
Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically dim red light for nocturnal moths) is used.
-
Pheromone Source: A dispenser (e.g., a rubber septum) loaded with the test compound or blend is placed at the upwind end of the tunnel.
-
Insect Release: Male moths, typically of a specific age and mating status (virgin), are acclimatized to the experimental conditions before being released at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each male is observed for a set period (e.g., 3-5 minutes). Key behaviors that are recorded include:
-
Activation: Initiation of wing fanning and walking.
-
Take-off: Initiation of flight.
-
Upwind Flight: Oriented flight towards the pheromone source.
-
Source Contact: Landing on or near the pheromone source.
-
-
Data Analysis: The percentage of males exhibiting each behavior is calculated for each treatment.
Signaling Pathways and Mechanisms of Inhibition
The detection of pheromones in insects begins at the antenna, where specialized olfactory receptor neurons (ORNs) are housed within sensory hairs called sensilla.
Caption: Insect olfactory signaling pathway for pheromone detection.
Pheromone molecules enter the sensillum through pores and are bound by Pheromone-Binding Proteins (PBPs) in the sensillum lymph. These PBPs transport the hydrophobic pheromone molecules to Odorant Receptors (ORs) located on the dendritic membrane of the ORNs. The binding of the correct pheromone to its specific OR triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain, ultimately resulting in an attractive behavioral response.
Behavioral antagonists can interfere with this process in several ways:
-
Competitive Binding: Antagonists may compete with the pheromone for the same binding site on the PBP or the OR. If the antagonist binds but does not activate the receptor, it effectively blocks the pheromone signal.
-
Altered Signal: An antagonist might bind to a different OR on a neighboring neuron that, when activated, sends an inhibitory signal to the brain, disrupting the processing of the attractive signal.
-
Neural Adaptation: Continuous exposure to a high concentration of an antagonist (or even the pheromone itself, as in mating disruption) can cause the ORNs to adapt and become less sensitive to subsequent stimuli.
The following workflow illustrates the process of identifying and evaluating potential pheromone antagonists.
Caption: Workflow for evaluating pheromone antagonists.
A Comparative Analysis of Z13,YN11-16:OH Activity Across Diverse Cancer Cell Lines
This guide provides a comprehensive cross-validation of the biological activity of the novel compound Z13,YN11-16:OH against a panel of human cancer cell lines. The objective is to offer an objective comparison of its performance with alternative, established anti-cancer agents, supported by detailed experimental data and protocols for researchers, scientists, and professionals in drug development.
I. Comparative Efficacy of this compound
The anti-proliferative potential of this compound was assessed and compared with two known inhibitors, designated here as Compound A and Compound B, across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined as a key metric for cytotoxicity. Lower IC50 values are indicative of higher potency.
Table 1: Cytotoxic Activity (IC50, µM) of this compound and Comparative Compounds
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HCT-116 (Colorectal Carcinoma) | PC-3 (Prostate Carcinoma) | U251MG (Glioblastoma) | HaCaT (Normal Keratinocyte) |
| This compound | 7.8 ± 0.6 | 5.2 ± 0.4 | 6.5 ± 0.5 | 10.1 ± 0.8 | 12.5 ± 1.1 | > 50 |
| Compound A | 9.2 ± 0.7 | 6.8 ± 0.5 | 8.1 ± 0.6 | 14.3 ± 1.2 | 15.8 ± 1.4 | > 50 |
| Compound B | 5.1 ± 0.4 | 4.0 ± 0.3 | 4.7 ± 0.4 | 8.9 ± 0.7 | 9.2 ± 0.8 | 35.4 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
1. Cell Culture and Maintenance
Human cancer cell lines (A549, MCF-7, HCT-116, PC-3, U251MG) and the normal human keratinocyte cell line (HaCaT) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. All cell lines were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Anti-Proliferation Assay (IC50 Determination)
-
Principle : This assay quantifies the concentration of a compound required to inhibit the growth of a cell population by 50%.
-
Procedure :
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Stock solutions of this compound, Compound A, and Compound B were prepared and serially diluted to a range of concentrations.
-
The culture medium was replaced with fresh medium containing the various concentrations of the test compounds. Control wells received medium with vehicle only.
-
Following a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The MTT reagent was added to each well and incubated, allowing viable cells to metabolize the dye into formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by non-linear regression analysis.
-
3. Cell Membrane Permeability Assay
-
Principle : This assay assesses the integrity of the cell membrane. A compromised membrane allows the entry of fluorescent dyes that are typically impermeable to live cells.[1]
-
Procedure :
-
Cells were cultured and harvested.
-
The cells were washed and resuspended in a phosphate-buffered saline (PBS) solution.
-
The cell suspension was treated with IC50 concentrations of this compound, Compound A, and Compound B for a defined period.
-
A fluorescent dye, such as Sytox Green, which can only enter cells with compromised membranes, was added to the cell suspension.[1]
-
The fluorescence intensity was measured over time using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates a loss of membrane integrity.
-
III. Visualized Pathways and Workflows
A. Postulated Signaling Pathway Inhibition
Many small molecule inhibitors exert their anti-cancer effects by targeting key signaling pathways that regulate cell growth and survival. A significant number of these compounds target the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer.
B. Experimental Workflow for Compound Validation
The following diagram outlines the general workflow for the cross-validation of a novel anti-cancer compound.
References
A Head-to-Head Comparison of Attractants for the Navel Orangeworm, Amyelois transitella
For Researchers, Scientists, and Pest Management Professionals
This guide provides a comprehensive comparison of a key pheromone component of the navel orangeworm (Amyelois transitella), (11Z,13Z)-hexadecadienal, and its blend components, against a widely used non-pheromone competitor, Phenyl Propionate (PPO). The navel orangeworm is a significant pest in California's almond and pistachio orchards, making effective monitoring and control strategies crucial.[1] This comparison is based on experimental data from field trials and laboratory bioassays to provide an objective assessment of their performance.
Data Presentation: Field Trap Capture Comparison
The efficacy of an attractant is ultimately determined by its performance in the field. The following tables summarize quantitative data from studies comparing the capture of navel orangeworm moths in traps baited with a pheromone blend, Phenyl Propionate (PPO), and a combination of both (Combo lure).
Table 1: Season-Long Trap Capture Comparison of Combo and Bait Lures (2020-2023)
| Lure Type | Total Male Moths Captured | Percentage of Males | Total Female Moths Captured | Percentage of Females |
| Combo (PPO + Pheromone) | 194,233 | 96.52% | 95,947 | 48.83% |
| Bait (Ovipositional Substrates) | 7,006 | 3.48% | 100,532 | 51.17% |
Data from a study conducted in almond and pistachio orchards in Fresno County, California.[2]
Table 2: Attractant Performance in the Presence and Absence of Mating Disruption
| Condition | Attractant | Relative Adult Capture |
| No Mating Disruption | Pheromone Lure | High |
| No Mating Disruption | PPO | Significantly Fewer than Pheromone |
| No Mating Disruption | PPO + Pheromone | No significant difference from Pheromone alone |
| Mating Disruption | Pheromone Lure | Completely Suppressed |
| Mating Disruption | PPO | Effective Capture |
| Mating Disruption | PPO + Pheromone | Significantly More than PPO alone |
This table synthesizes findings that demonstrate the synergistic effect of combining PPO with pheromone lures, especially in environments where mating disruption is employed.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for two key experimental techniques used to evaluate the effectiveness of insect attractants.
Wind Tunnel Bioassay
A wind tunnel bioassay provides a controlled environment to observe and quantify insect behavioral responses to olfactory stimuli.[4]
Objective: To assess the attractiveness of a test compound by observing the flight behavior of male moths towards the odor source.
Materials:
-
Glass or acrylic wind tunnel (e.g., 230 cm x 90 cm x 90 cm)[5]
-
Exhaust fan to create laminar airflow
-
Charcoal filter for incoming air
-
Anemometer to measure wind speed
-
Red light source (~0.7 lux, ~650 nm) for nocturnal insects
-
Pheromone dispenser (e.g., treated filter paper)
-
Release cage for test insects
-
Video recording equipment for later analysis
Procedure:
-
Acclimatization: Insects are acclimatized to the experimental conditions (temperature, humidity, and light) for at least 1-2 hours before the bioassay.
-
Airflow Establishment: The fan is activated to create a stable and consistent wind speed, typically between 0.2 and 0.3 m/s.
-
Odor Source Placement: The dispenser with the test compound is placed at the upwind end of the tunnel. A solvent-only control is run to ensure the response is to the compound of interest.
-
Insect Release: The release cage containing a single male moth is placed at the downwind platform.
-
Observation: The cage is opened, and the moth's behavior is observed and recorded for a set period, typically 5 minutes.
Quantifiable Behavioral Responses:
-
Activation: Percentage of insects that initiate movement (walking or flying).
-
Upwind Flight: Percentage of insects that exhibit oriented flight towards the odor source.
-
Source Contact: Percentage of insects that land on or near the pheromone source.
-
Time to First Response: The latency from release to the initiation of a defined behavior.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical responses of an insect's antenna to olfactory stimuli, providing a measure of the sensitivity of the antennal receptors to a given compound.
Objective: To quantify the olfactory response of a moth's antenna to different compounds or concentrations.
Materials:
-
Microscope with micromanipulators
-
Silver/silver-chloride (Ag/AgCl) electrodes
-
High-impedance amplifier
-
Data acquisition system
-
Purified and humidified air delivery system
-
Stimulus pipettes
Procedure:
-
Insect Preparation: The insect is anesthetized (e.g., with CO2 or by chilling). The antenna is either excised or the whole insect is mounted. For an excised antenna, the basal end is mounted on the reference electrode, and a small portion of the distal tip is removed to allow contact with the recording electrode.
-
Electrode Placement: The recording electrode is brought into contact with the tip of the antenna, and the reference electrode is placed at the base (for excised antennae) or in the head or neck region (for whole insect preparations).
-
Stimulus Preparation: Serial dilutions of the test compounds are prepared in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil). A small amount of the solution is applied to a piece of filter paper inside a stimulus pipette.
-
Stimulus Delivery: A puff of purified air is passed through the stimulus pipette, delivering the odor to the antenna. A pipette with solvent only is used as a control.
-
Data Recording: The potential difference between the electrodes is amplified, filtered, and recorded. The amplitude of the resulting electroantennogram is a measure of the antennal response.
Mandatory Visualizations
Caption: Wind Tunnel Bioassay Workflow
Caption: Electroantennography (EAG) Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Phenyl Propionate and Sex Pheromone for Monitoring Navel Orangeworm (Lepidoptera: Pyralidae) in the Presence of Mating Disruption [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of Z13,YN11-16:OH: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, rigorous validation of a compound's mechanism of action is paramount to ensure on-target efficacy and minimize off-target effects.[1][2] This guide provides a comparative overview of essential orthogonal assays to confirm the proposed mechanism of the hypothetical kinase inhibitor, Z13,YN11-16:OH (referred to as Z13). We will operate under the hypothesis that Z13 is a potent and selective inhibitor of a critical kinase, "Kinase X," within the well-characterized MAPK/ERK signaling pathway.[3][4][5]
The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. This guide will detail biochemical and cell-based assays to verify that Z13 directly engages and inhibits Kinase X, leading to a downstream blockade of the MAPK/ERK pathway.
The MAPK/ERK Signaling Pathway
The MAPK/ERK signaling cascade is initiated by extracellular signals that activate cell surface receptors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates a series of downstream kinases in a phosphorylation cascade: RAF (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2 (a MAPK). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors, thereby regulating gene expression. Our hypothetical inhibitor, Z13, is designed to target "Kinase X" (a hypothetical MEK1/2-like kinase) within this pathway, preventing the phosphorylation and activation of ERK1/2.
Caption: Simplified diagram of the MAPK/ERK signaling pathway, indicating the hypothetical target of this compound.
Orthogonal Assay Comparison
To build a robust data package for Z13, it is crucial to employ a combination of biochemical and cell-based assays. Biochemical assays confirm direct interaction with the purified target protein, while cell-based assays demonstrate target engagement and functional effects in a more physiologically relevant context.
| Assay Type | Assay Name | Principle | Key Readout | Advantages | Limitations |
| Biochemical | TR-FRET Kinase Assay | Measures the inhibition of substrate phosphorylation by Kinase X using time-resolved fluorescence resonance energy transfer. | IC50 (Half-maximal inhibitory concentration) | High-throughput, sensitive, direct measure of enzyme inhibition. | In vitro artifact potential, lacks cellular context (e.g., ATP concentration, other interacting proteins). |
| Biochemical | ADP-Glo™ Kinase Assay | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal. | IC50 | Highly sensitive, broad applicability to different kinases. | Indirect measurement of phosphorylation, potential for compound interference with luciferase. |
| Cell-Based | Western Blotting (p-ERK) | Detects the phosphorylation status of ERK, the downstream substrate of Kinase X, in cell lysates treated with Z13. | % Inhibition of p-ERK | Confirms downstream pathway inhibition in a cellular context, widely accessible. | Lower throughput, semi-quantitative, requires specific antibodies. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of Kinase X in intact cells upon Z13 binding, confirming target engagement. | Thermal Shift (ΔTm) and EC50 | Direct evidence of target engagement in live cells, no need for protein modification. | Lower throughput, technically demanding, not all proteins show a thermal shift. |
| Cell-Based | AlphaLISA® Assay | A bead-based immunoassay to quantify the levels of phosphorylated ERK in cell lysates with high sensitivity. | IC50 | High-throughput, highly sensitive, no-wash format. | Requires specific antibody pairs, potential for matrix effects from cell lysate. |
Experimental Protocols and Data
Biochemical Assay: TR-FRET for Kinase X Inhibition
This assay directly measures the ability of Z13 to inhibit the enzymatic activity of purified Kinase X.
Experimental Workflow:
References
Reproducibility of Z13,YN11-16:OH Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental reproducibility of the insect pheromone antagonist Z13,YN11-16:OH. This document synthesizes available data, details relevant experimental protocols, and contrasts its performance with alternative compounds used in the management of key lepidopteran pests.
Executive Summary
This compound has been identified as a pheromone antagonist with potential applications in the control of the codling moth (Cydia pomonella), a significant pest in agriculture. The core principle behind its use is mating disruption, where the introduction of an antagonist interferes with the chemical communication between male and female moths, thereby reducing successful mating and subsequent crop damage. While specific cross-laboratory reproducibility data for this compound is limited, this guide provides the foundational information available and compares it with the broader, more established data on other pheromone antagonists for both the codling moth and the oak processionary moth (Thaumetopoea processionea). This comparison allows for an informed assessment of its potential and highlights areas for future research to establish its reliability across different experimental settings.
Comparative Efficacy of Pheromone Antagonists
The effectiveness of a pheromone antagonist is primarily measured by its ability to reduce the capture of male moths in traps baited with the natural female sex pheromone. The available data for this compound demonstrates a significant antagonistic effect on the codling moth pheromone.
| Compound/Blend | Target Pest | Mixture Ratio (Antagonist:Pheromone) | Outcome | Reproducibility Note |
| This compound | Cydia pomonella | 0.1:1, 1:1, and 10:1 | Significantly lower number of captured males compared to the pheromone alone.[1] | Data from a single study; cross-laboratory validation is needed. |
| (E,E)-8,10-dodecadienyl acetate (B1210297) | Cydia pomonella | 1:10 and 1:1 | Inhibits the attractant activity of the major pheromone component.[2][3] | Multiple studies confirm its antagonistic properties. |
| Methyl ketone, keto ester, and diketone derivatives of codlemone | Cydia pomonella | N/A | Elicited erratic flights in males in wind tunnel assays and significantly fewer male captures in field trials when blended with the pheromone.[4][5] | Studied in laboratory and field settings, showing consistent antagonistic effects. |
| (Z,Z)-11,13-hexadecadienyl acetate (Major pheromone component) | Thaumetopoea processionea | N/A | Active in the field for attracting males. | Its activity is well-documented across multiple studies. |
| (E,E)-11,13-hexadecadienyl acetate | Thaumetopoea processionea | 1:10 and 1:1 | Inhibits the attractant activity of the major pheromone component. | Consistent inhibitory effects have been reported. |
Experimental Protocols
To ensure the reproducibility of experimental results, standardized protocols are crucial. Below are detailed methodologies for key experiments cited in the context of pheromone antagonist research.
Field Trapping Experiments for Pheromone Antagonism
This protocol is a generalized procedure for assessing the efficacy of a pheromone antagonist in a field setting.
-
Trap Selection: Delta traps are commonly used for monitoring codling moth populations.
-
Lure Preparation:
-
Pheromone Lure (Control): A dispenser (e.g., rubber septum) is loaded with a specific concentration of the synthetic female sex pheromone.
-
Antagonist Blend Lure: Dispensers are loaded with a mixture of the synthetic pheromone and the antagonist (e.g., this compound) at various ratios (e.g., 0.1:1, 1:1, 10:1).
-
-
Trap Deployment:
-
Traps are placed in the upper third of the tree canopy.
-
A minimum distance of 20 meters is maintained between traps to avoid interference.
-
The placement of control and experimental traps is randomized to account for environmental variability.
-
-
Data Collection:
-
Traps are inspected at regular intervals (e.g., weekly).
-
The number of captured male moths in each trap is recorded.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean number of moths captured in the antagonist-baited traps to the control traps. A significant reduction in captures in the antagonist traps indicates an effective disruption of chemical communication.
Electroantennography (EAG) Bioassay
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a physiological measure of odorant detection.
-
Antenna Preparation:
-
A male moth is immobilized, and one of its antennae is carefully excised.
-
The base and tip of the antenna are placed in contact with two electrodes containing a conductive solution.
-
-
Odorant Delivery:
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A puff of air containing the test odorant (e.g., this compound) is injected into the continuous airstream.
-
-
Signal Recording:
-
The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded.
-
The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the odorant.
-
-
Data Analysis: The EAG responses to the antagonist can be compared to the responses to the natural pheromone to assess its ability to compete for or block the pheromone receptors.
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The detection of pheromones in insects initiates a signaling cascade within the olfactory sensory neurons located in the antennae.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
This diagram illustrates the process from the binding of a pheromone molecule to an Odorant-Binding Protein (OBP) to the transmission of a neural signal to the brain. Pheromone antagonists like this compound are thought to interfere with this pathway, likely by competing with the natural pheromone for binding to the olfactory receptor.
Experimental Workflow for Pheromone Antagonist Evaluation
The systematic evaluation of a potential pheromone antagonist involves a multi-step process from laboratory-based assays to field trials.
Caption: A typical workflow for the evaluation of a new pheromone antagonist.
This workflow highlights the progression from initial physiological screening with EAG to behavioral assays in a controlled environment (wind tunnel), followed by small-scale and large-scale field trials to confirm efficacy under real-world conditions.
Conclusions and Future Directions
The available evidence suggests that this compound is a potent antagonist of the codling moth sex pheromone. However, to establish its reliability and reproducibility for widespread use in pest management strategies, further research is warranted. Specifically, independent, multi-laboratory field trials replicating the initial findings are necessary. Additionally, detailed electrophysiological and behavioral studies would provide deeper insights into its mechanism of action and help optimize its application for effective and reproducible mating disruption. Researchers are encouraged to utilize the standardized protocols outlined in this guide to contribute to a more comprehensive understanding of this compound and its potential as a valuable tool in integrated pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex pheromone of the oak processionary moth Thaumetopoea processionea. Identification and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic derivatives antagonise pheromone attraction in Cydia pomonella - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Z13,YN11-16:OH and its lead optimization derivatives
Disclaimer: The specific compound "Z13,YN11-16:OH" was not found in publicly available scientific literature. The following guide is a template structured to meet the user's request for a comparative study of a lead compound and its derivatives. The data and experimental details provided are illustrative, based on research on quinoline (B57606) derivatives, and should be substituted with the user's actual experimental results.
This guide provides a comparative overview of the biological activities of a hypothetical lead compound, designated here as Lead-OH , and its lead optimization derivatives. The objective is to delineate structure-activity relationships and identify derivatives with superior performance for further development.
Data Presentation
The following tables summarize the in vitro biological activities of Lead-OH and its derivatives against various cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity
| Compound ID | Modification | IC50 (µM) vs. HCT-116[1] | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |
| Lead-OH | Parent Compound | 15.8 | 22.4 | 18.9 |
| Derivative A | Chloro substitution | 8.2 | 12.1 | 9.5 |
| Derivative B | Azido substitution | 5.1 | 7.8 | 6.3 |
| Derivative C | Fused tricycle | 2.5 | 4.2 | 3.1 |
| Derivative D | Glycine conjugate | 20.4 | 28.9 | 25.1 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Lead-OH | 32 | 64 | >128 |
| Derivative A | 16 | 32 | 128 |
| Derivative B | 8 | 16 | 64 |
| Derivative C | 4 | 8 | 32 |
| Derivative D | 64 | >128 | >128 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)[1]
-
Cell Culture: Human colorectal carcinoma (HCT-116), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
The following day, cells were treated with serial dilutions of the test compounds (Lead-OH and its derivatives) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
Antimicrobial Activity (Microbroth Dilution Method)[2]
-
Microbial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) were used.
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in 96-well plates.[2]
-
A standardized inoculum of each microbial strain was added to each well.
-
The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for yeast).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for lead optimization.
Caption: Hypothetical signaling pathway inhibited by Lead-OH and its derivatives.
Caption: General experimental workflow for lead optimization.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Z13,YN11-16:OH
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of the insect pheromone Z13,YN11-16:OH. Given its application in attracting and trapping processionary caterpillars, this compound is likely a specialized long-chain unsaturated alcohol used in chemical ecology research.[1][2][3] As with any novel or specialized research chemical, it is imperative to handle this compound with care, assuming it to be potentially hazardous in the absence of a specific Safety Data Sheet (SDS).[4]
Immediate Safety Protocols
Before handling, it is critical to consult the supplier-provided Safety Data Sheet (SDS). If an SDS is unavailable, treat the substance as a compound with unknown hazards.
General Handling Precautions:
-
Utilize appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep containers tightly closed when not in use.[5]
Chemical Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility to ensure the safety of personnel and the environment. Hazardous chemicals should never be disposed of down the drain or in regular trash.
Quantitative Data Summary for Waste Accumulation
The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting. Adherence to these limits is essential for regulatory compliance and safety.
| Parameter | Limit | Regulatory Context |
| Maximum Storage Volume | 55 gallons of hazardous waste per Satellite Accumulation Area (SAA) | Governed by regulations such as the Resource Conservation and Recovery Act (RCRA) to minimize risk at the point of generation. |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid (P-listed waste) | Stricter limits for highly toxic substances to prevent significant exposure incidents. |
| Storage Time Limit | Up to 12 months in a properly managed SAA, provided accumulation limits are not exceeded. | Ensures regular removal of waste, preventing degradation of containers and the accumulation of large quantities of hazardous materials. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of research chemicals like this compound. Always adapt these steps to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Characterization
-
Since this compound is an alcohol, it should be treated as a flammable organic solvent.
-
Do not mix it with incompatible waste streams such as strong oxidizers, acids, or bases.
Step 2: Segregation and Containerization
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with organic solvents (e.g., HDPE or glass) and have a secure, tight-fitting lid.
-
Store liquid waste in secondary containment to prevent spills.
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and specify all components of any mixture. Avoid using abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Include the Principal Investigator's name and laboratory location.
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure the SAA is inspected weekly for leaks or container degradation.
Step 5: Disposal Request
-
Once the container is full or reaches the storage time limit, contact your institution's EHS office to request a waste pickup.
-
Provide all necessary documentation, including a completed hazardous waste tag or form.
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not publicly available, research involving insect pheromones typically involves synthesis, purification, and bioassays. The proper disposal of waste from these procedures is paramount.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for proper laboratory chemical waste disposal.
Signaling Pathway Context
Insect pheromones like this compound function by binding to specific receptors in the antennae of the target insect, initiating a signal transduction cascade that leads to a behavioral response (e.g., attraction). The diagram below represents a generalized pheromone reception signaling pathway.
Caption: Generalized pheromone reception signaling pathway.
References
Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like Z13,YN11-16:OH
Guiding Principle: The Risk Assessment Imperative for Novel Compounds
The chemical identifier "Z13,YN11-16:OH" is not recognized in standard chemical databases or safety literature. This indicates that it is a novel, uncharacterized, or proprietary compound. In such cases, the paramount principle is to treat the substance as potentially hazardous until sufficient data is gathered to determine its properties.[1] A thorough and documented risk assessment is mandatory before any handling begins.[2][3] This process forms the bedrock of safe laboratory practice and must be conducted by personnel trained in chemical safety, then reviewed by a principal investigator or a designated chemical hygiene officer.[2]
The core steps of this essential risk assessment are:
-
Hazard Identification : Systematically identify all potential physical, health, and environmental hazards based on the compound's structure, functional groups, or any known data from analogous compounds.[2]
-
Exposure Assessment : Evaluate all potential routes of exposure, including inhalation, dermal contact, ingestion, and injection, and consider the quantities being used.
-
Control Implementation : Select and implement the necessary control measures to eliminate or minimize risk.
Personal Protective Equipment (PPE) for Handling this compound
The selection of Personal Protective Equipment (PPE) is a direct outcome of the risk assessment. For an unknown substance like this compound, a conservative approach is required, assuming the compound is hazardous until proven otherwise. The following table summarizes the recommended PPE based on a tiered risk assessment.
| Risk Level | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Well-ventilated lab bench | Nitrile or other appropriate chemically resistant gloves. | ANSI Z87.1 compliant safety glasses with side shields. | Standard lab coat. | Not typically required. |
| Moderate | Certified Chemical Fume Hood | Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene). | Chemical splash goggles. | Chemical-resistant lab coat or apron. | Recommended if aerosols or dust may be generated. |
| High / Unknown | Certified Chemical Fume Hood or Glove Box | Double-gloving with chemically resistant gloves; consider gloves with known high resistance. | Chemical splash goggles and a full-face shield. | Chemical-resistant, disposable gown or suit over a lab coat. | A NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash and safety shower must be readily accessible.
Pre-Handling Checklist:
-
Ensure a documented risk assessment has been completed and approved.
-
Verify that all required engineering controls are functioning correctly.
-
Confirm the availability and proper condition of all necessary PPE.
-
Review the location and operation of all emergency equipment, including eyewash stations, safety showers, and spill kits.
-
Inform a colleague in the vicinity (buddy system) before commencing work.
Compound Handling Protocol (inside a fume hood):
-
Don PPE : Put on all PPE as determined by the "High / Unknown" risk level in the table above.
-
Work Surface : Perform all manipulations on a chemical-resistant tray or disposable spill liner to contain any potential spills.
-
Minimize Quantities : Work with the smallest quantity of the material necessary for the task.
-
Containment : Keep the container of this compound sealed when not in immediate use.
-
Post-Handling Decontamination :
-
Securely seal and label the primary container of the novel compound.
-
Decontaminate all surfaces and equipment used during the procedure.
-
Place all disposable materials (e.g., pipette tips, weighing paper) into a designated hazardous waste container.
-
Disposal Plan: Managing this compound Waste
All waste materials containing or contaminated with this compound must be treated as hazardous waste. Evaporation is not an acceptable method of disposal.
Waste Management Protocol:
-
Segregation : Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix incompatible wastes.
-
Labeling : The waste container label must clearly state "Hazardous Waste," list the chemical identifier (this compound), and include the warning "Caution: Unknown Hazards."
-
Storage : Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal : Contact your institution's Environmental Health & Safety (EHS) department for guidance on the proper disposal procedures for unidentified or novel chemical waste. Do not pour any amount down the drain or discard it in the regular trash.
Visualizing Safety: Workflows and Pathways
The following diagrams illustrate the essential decision-making processes for safely managing a novel compound like this compound.
Caption: Risk assessment workflow for a novel chemical compound.
Caption: Step-by-step operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
